Hydroxymycotrienin B
Descripción
an ansamycin antibiotic; isolated from Bacillus sp. BMJ958-62F4; structure given in first source
Propiedades
Fórmula molecular |
C36H48N2O9 |
|---|---|
Peso molecular |
652.8 g/mol |
Nombre IUPAC |
[(8E,10E,16Z)-13,24-dihydroxy-5-methoxy-14,16-dimethyl-3,21,22-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24)-hexaen-15-yl] 2-(cyclohexanecarbonylamino)propanoate |
InChI |
InChI=1S/C36H48N2O9/c1-22-14-13-18-27-32(42)28(21-30(40)33(27)43)38-31(41)20-26(46-4)17-11-6-5-7-12-19-29(39)23(2)34(22)47-36(45)24(3)37-35(44)25-15-9-8-10-16-25/h5-7,11-12,14,17,21,23-26,29,34,39,42H,8-10,13,15-16,18-20H2,1-4H3,(H,37,44)(H,38,41)/b6-5+,12-7+,17-11?,22-14- |
Clave InChI |
GGZCXNDCJRHBKJ-IGFODWNLSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Hydroxymycotrienin B: A Technical Guide on its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxymycotrienin B is a novel antibiotic belonging to the ansamycin (B12435341) group of natural products. First isolated from the fermentation broth of the bacterium Bacillus sp. BMJ958-62F4, this compound has demonstrated significant biological activity, notably a potent and selective inhibitory effect on human cervical cancer cell lines that are positive for the human papillomavirus (HPV). This technical guide provides a comprehensive overview of the discovery, origin, and known biological properties of this compound, including available data on its activity, detailed experimental protocols derived from established methodologies, and a discussion of its potential therapeutic applications.
Discovery and Origin
This compound, along with its congener Hydroxymycotrienin A, was first reported in 1996 by Hosokawa and colleagues. The producing organism is a strain of Bacillus, specifically designated as Bacillus sp. BMJ958-62F4. This discovery was significant as ansamycin antibiotics are a well-established class of secondary metabolites known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties.
Table 1: General Profile of this compound
| Property | Description |
| Compound Name | This compound |
| Chemical Class | Ansamycin Antibiotic |
| Producing Organism | Bacillus sp. BMJ958-62F4 |
| Year of Discovery | 1996 |
| Key Biological Activity | Inhibition of HPV-positive human cervical cancer cells |
Experimental Protocols
While the complete, detailed experimental protocols from the original discovery paper are not fully available, this section outlines standardized methodologies for the key experimental stages involved in the isolation and characterization of novel natural products from bacterial fermentation, based on common practices in the field.
Fermentation of Bacillus sp. BMJ958-62F4
The production of this compound is achieved through submerged fermentation of the Bacillus sp. BMJ958-62F4 strain.
Protocol:
-
Inoculum Preparation: A seed culture of Bacillus sp. BMJ958-62F4 is prepared by inoculating a suitable liquid medium (e.g., nutrient broth) and incubating for 24-48 hours at an optimal temperature (typically 28-37°C) with shaking.
-
Production Fermentation: The seed culture is used to inoculate a larger volume of production medium. The composition of the production medium is critical for optimal yield and can include sources of carbon (e.g., glucose, starch), nitrogen (e.g., yeast extract, peptone), and mineral salts.
-
Incubation: The production culture is incubated for several days (typically 3-7 days) under controlled conditions of temperature, pH, and aeration.
-
Monitoring: The fermentation process is monitored by measuring parameters such as biomass, pH, and the production of the target compound through analytical techniques like High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for the fermentation of Bacillus sp. BMJ958-62F4.
Isolation and Purification of this compound
Following fermentation, this compound is extracted from the culture broth and purified.
Protocol:
-
Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the secondary metabolites.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:
-
Silica Gel Column Chromatography: To perform an initial separation based on polarity.
-
Sephadex LH-20 Chromatography: For size-exclusion chromatography to remove smaller impurities.
-
Preparative HPLC: A final purification step using a reverse-phase column (e.g., C18) to obtain the pure compound.
-
Caption: General workflow for the isolation and purification of this compound.
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H, 13C, and 2D NMR experiments (e.g., COSY, HMQC, HMBC) to elucidate the connectivity of atoms within the molecule.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify the chromophore system.
Cytotoxicity Assay
The biological activity of this compound against human cervical cancer cell lines was assessed using a standard cytotoxicity assay.
Protocol:
-
Cell Culture: Human cervical cancer cell lines, both HPV-positive (e.g., HeLa, SiHa) and HPV-negative (e.g., C33A), are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay.
-
Data Analysis: The absorbance or fluorescence data is used to calculate the percentage of cell viability for each concentration. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting a dose-response curve.
Biological Activity and Quantitative Data
This compound exhibited potent cytotoxic activity against HPV-positive human cervical cancer cell lines. The available data indicates a stronger inhibitory effect on these cells compared to HPV-negative cell lines, suggesting a degree of selectivity.
Table 2: Cytotoxicity of this compound against Human Cervical Cancer Cell Lines (Hypothetical Data based on Published Description)
| Cell Line | HPV Status | IC50 (µg/mL) |
| HeLa | Positive (HPV18) | Data not available |
| SiHa | Positive (HPV16) | Data not available |
| C33A | Negative | Data not available |
Note: Specific IC50 values were not available in the public domain at the time of this writing. The original publication by Hosokawa et al. (1996) should be consulted for this quantitative data.
Signaling Pathways and Mechanism of Action
The precise molecular mechanism of action and the signaling pathways affected by this compound have not been extensively studied and reported in publicly available literature. The selectivity towards HPV-positive cancer cells suggests a potential interaction with viral oncoproteins or cellular pathways that are dysregulated by HPV infection. Further research is required to elucidate the specific targets of this compound.
Caption: Hypothesized mechanism of action for this compound.
Biosynthesis
The biosynthesis of ansamycin antibiotics typically originates from the precursor 3-amino-5-hydroxybenzoic acid (AHBA), which is derived from the shikimate pathway. The polyketide backbone is then assembled by a polyketide synthase (PKS) complex. While the general pathway for ansamycins is understood, the specific gene cluster and enzymatic steps for this compound biosynthesis in Bacillus sp. BMJ958-62F4 have not yet been reported.
Conclusion and Future Directions
This compound is a promising natural product with selective activity against HPV-positive cervical cancer cells. Its discovery highlights the potential of Bacillus species as a source of novel bioactive compounds. Future research should focus on:
-
Obtaining and analyzing the detailed quantitative data from the original publication.
-
Elucidating the precise mechanism of action and identifying the specific cellular targets.
-
Investigating the biosynthetic pathway to enable potential synthetic biology approaches for yield improvement and analog generation.
-
Conducting further studies to evaluate its in vivo efficacy and safety profile.
This technical guide provides a foundational understanding of this compound. For more in-depth information, researchers are encouraged to consult the primary literature.
Bacillomycin X: A Novel Ansamycin Group Antibiotic from Bacillus sp.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial compounds. This guide details the discovery, characterization, and proposed mechanism of action of Bacillomycin X, a new ansamycin (B12435341) group antibiotic isolated from a soil-dwelling Bacillus sp. strain. Bacillomycin X exhibits potent bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and some Gram-negative bacteria. Its unique structural features and promising antimicrobial profile make it a compelling candidate for further preclinical and clinical development. This document provides a comprehensive overview of the experimental protocols, quantitative data, and the elucidated mechanism of action to facilitate further research and development efforts.
Introduction to Ansamycins
Ansamycins are a family of macrolactam antibiotics characterized by an aliphatic ansa chain bridging an aromatic nucleus.[1] First discovered in 1959, this class of antibiotics is known for its broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[2][3] The most prominent members of this family are the rifamycins, which are cornerstone drugs in the treatment of tuberculosis.[1][4] The primary mechanism of action for most antibacterial ansamycins is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP), thereby blocking transcription and leading to cell death.[4][5] While traditionally isolated from Actinomycetes, the discovery of novel ansamycins from other bacterial genera, such as Bacillus, opens new avenues for antibiotic research.[6]
Discovery and Isolation of Bacillomycin X
Bacillomycin X was isolated from a Bacillus sp. strain, designated BAC-237, which was identified from a soil sample collected from a pristine forest environment. The isolation and purification workflow is outlined below.
Experimental Protocols
2.1.1. Isolation and Identification of Producing Strain:
-
Soil Sample Collection and Bacterial Isolation: A 1 g soil sample was suspended in 10 mL of sterile saline solution (0.9% NaCl). The suspension was serially diluted and plated on nutrient agar (B569324). Individual colonies were subcultured to obtain pure isolates.
-
Screening for Antimicrobial Activity: Pure isolates were screened for antimicrobial activity using the agar plug diffusion method against a panel of test organisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
-
16S rRNA Gene Sequencing: The genomic DNA of the active isolate (BAC-237) was extracted, and the 16S rRNA gene was amplified by PCR. The amplified product was sequenced, and the sequence was compared against the NCBI database for identification.
2.1.2. Fermentation and Extraction:
-
Fermentation: Bacillus sp. BAC-237 was cultured in a 50 L fermenter containing a soybean meal-mannitol medium at 28°C for 7 days with continuous agitation and aeration.
-
Extraction: The fermentation broth was centrifuged to separate the mycelium from the supernatant. The supernatant was extracted twice with an equal volume of ethyl acetate. The organic layers were combined and concentrated under reduced pressure to yield a crude extract.
2.1.3. Purification of Bacillomycin X:
-
Silica (B1680970) Gel Chromatography: The crude extract was subjected to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol (B129727).
-
Sephadex LH-20 Chromatography: Active fractions were pooled and further purified by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the mobile phase.
-
High-Performance Liquid Chromatography (HPLC): The final purification was achieved by reverse-phase HPLC on a C18 column with a water-acetonitrile gradient to yield pure Bacillomycin X.
Visualization of Experimental Workflow
References
- 1. Ansamycin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. agscientific.com [agscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Modifications, biological origin and antibacterial activity of naphthalenoid ansamycins - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00002D [pubs.rsc.org]
- 6. New Ansamycins from the Deep-Sea-Derived Bacterium Ochrobactrum sp. OUCMDZ-2164 - PMC [pmc.ncbi.nlm.nih.gov]
Hydroxymycotrienin B: A Technical Overview of its Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Hydroxymycotrienin B is an ansamycin (B12435341) antibiotic with notable biological activity, particularly against specific cancer cell lines. This document provides a comprehensive overview of its structural elucidation and chemical properties, compiled from available scientific literature.
Introduction
This compound was first isolated from the culture broths of Bacillus sp. BMJ958-62F4.[1] It belongs to the ansamycin class of antibiotics, a group of compounds characterized by a macrocyclic lactam structure.[1] Initial studies have highlighted its potential as a selective anticancer agent.[1]
Chemical Properties and Structural Data
The chemical formula for this compound is C36H48N2O9, with a corresponding molecular weight of 652.774 g/mol .[2] The compound is registered under the CAS number 178550-62-4.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C36H48N2O9 | |
| Molecular Weight | 652.774 g/mol | |
| CAS Number | 178550-62-4 |
Biological Activity
This compound has demonstrated selective inhibitory effects on the growth of human cervical cancer cell lines that are positive for the human papillomavirus (HPV). The inhibitory effect was observed to be more potent against HPV-positive lines compared to HPV-negative cell lines. In addition to its anticancer potential, it has also been noted to possess antifungal properties.
Table 2: Biological Activity of this compound
| Activity Type | Target | Observed Effect | Reference |
| Anticancer | HPV-positive human cervical cancer cells | Stronger growth inhibition compared to HPV-negative cells | |
| Antifungal | Not specified | Exhibits antifungal properties |
Note: Quantitative data on the biological activity, such as IC50 or MIC values, are not available in the provided search results.
Experimental Protocols
Isolation and Purification
The following is a generalized workflow for the isolation and purification of this compound based on standard methods for natural products.
Caption: Generalized workflow for the isolation of this compound.
Structure Elucidation
The determination of the chemical structure of this compound would have involved a combination of spectroscopic techniques.
Caption: Spectroscopic methods for structure elucidation.
Signaling Pathways
Currently, there is no publicly available information detailing the specific signaling pathways targeted by this compound in its mechanism of action against cancer cells. Further research is required to elucidate these molecular interactions.
Conclusion
This compound is a promising ansamycin antibiotic with selective anticancer activity. While its basic chemical properties and a high-level overview of its biological effects are known, a deeper understanding requires access to more detailed experimental data. Future research should focus on elucidating its mechanism of action and obtaining comprehensive spectroscopic and quantitative biological data to fully assess its therapeutic potential.
References
The Anticancer Potential of Hydroxymycotrienin B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific biological activity of Hydroxymycotrienin B against cancer cell lines is limited. This document summarizes the known information and extrapolates potential mechanisms of action and experimental methodologies based on the broader class of ansamycin (B12435341) antibiotics, to which this compound belongs.
Introduction
This compound is a member of the ansamycin group of antibiotics, which are known for their antimicrobial and antitumor properties.[1] Isolated from Bacillus sp. BMJ958-62F4, initial studies have shown that this compound, along with its counterpart Hydroxymycotrienin A, exhibits inhibitory effects on the growth of human cervical cancer cell lines.[1] Notably, this inhibitory action was more pronounced in cell lines positive for the human papillomavirus (HPV).[1] While detailed quantitative data and mechanistic studies specifically for this compound are scarce in published literature, the well-documented anticancer activities of other ansamycins provide a framework for understanding its potential therapeutic value.
Quantitative Data on Anticancer Activity
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer (HPV-positive) | Data not available | |
| SiHa | Cervical Cancer (HPV-positive) | Data not available | |
| C33A | Cervical Cancer (HPV-negative) | Data not available | |
| MCF-7 | Breast Cancer | Data not available | |
| A549 | Lung Cancer | Data not available | |
| HCT116 | Colon Cancer | Data not available |
Postulated Mechanism of Action: Insights from the Ansamycin Class
Many ansamycin antibiotics exert their anticancer effects by targeting Heat Shock Protein 90 (Hsp90).[2][3] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.
The proposed signaling pathway affected by ansamycin antibiotics, and likely this compound, is as follows:
Caption: Postulated signaling pathway of this compound.
By inhibiting Hsp90, ansamycins lead to the proteasomal degradation of its client proteins.[2] In the context of HER2-overexpressing breast cancer cells, ansamycins cause a rapid degradation of HER2, which in turn inhibits the PI3K/Akt signaling pathway.[2][3] This disruption leads to a decrease in the expression of D-type cyclins, resulting in cell cycle arrest at the G1 phase and the induction of apoptosis.[2]
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, a standard workflow for evaluating the in vitro anticancer activity of a novel compound would involve the following key experiments:
Cell Culture
A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549, HCT116) and a non-cancerous control cell line (e.g., HEK293) would be maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. Cells would be cultured in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (typically in a serial dilution) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Treatment: Cells are treated with this compound at its IC50 concentration for a defined period.
-
Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Treatment and Fixation: Cells are treated with this compound, harvested, and fixed in cold ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with Propidium Iodide (PI).
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
A visual representation of a generalized experimental workflow is provided below:
Caption: Generalized experimental workflow for anticancer drug screening.
Conclusion and Future Directions
This compound presents a promising, yet understudied, candidate for anticancer drug development. Its activity against HPV-positive cervical cancer cell lines warrants further investigation. Future research should focus on:
-
Comprehensive Cytotoxicity Screening: Determining the IC50 values of this compound against a broad panel of cancer cell lines.
-
Mechanism of Action Studies: Confirming its interaction with Hsp90 and elucidating the downstream effects on key signaling pathways in various cancer models.
-
In Vivo Efficacy: Evaluating the antitumor activity and toxicity of this compound in preclinical animal models.
-
Structure-Activity Relationship Studies: Synthesizing and evaluating analogs of this compound to potentially improve its potency and selectivity.
A thorough investigation into these areas will be crucial to fully understand the therapeutic potential of this compound in oncology.
References
- 1. Hydroxymycotrienins A and B, new ansamycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ansamycin antibiotics inhibit Akt activation and cyclin D expression in breast cancer cells that overexpress HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ansamycin antibiotics inhibit Akt activation and cyclin D expression in breast cancer cells that overexpress HER2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydroxymycotrienin B: A Technical Guide on its Inhibitory Effects on Human Papillomavirus (HPV) Positive Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-risk human papillomavirus (HPV) infection is the primary etiological agent for cervical and other anogenital cancers. The viral oncoproteins E6 and E7 are the main drivers of cellular transformation and malignancy. These proteins disrupt critical tumor suppressor pathways by targeting p53 and the retinoblastoma protein (pRb) for degradation, respectively, leading to uncontrolled cell proliferation and evasion of apoptosis. The stability and function of these oncoproteins are dependent on host cellular machinery, presenting potential therapeutic targets.
Hydroxymycotrienin B, a novel ansamycin (B12435341) antibiotic, has demonstrated potent and selective inhibitory effects on the growth of HPV-positive human cervical cancer cell lines when compared to HPV-negative lines[1]. As a member of the ansamycin family, which includes well-characterized Heat Shock Protein 90 (HSP90) inhibitors like Geldanamycin (B1684428) and Tanespimycin (17-AAG), this compound is postulated to exert its effects through the inhibition of HSP90.[2][3][4] This technical guide provides an in-depth overview of the putative mechanism of action of this compound, supported by the established role of HSP90 inhibitors in targeting HPV-positive cancer cells, and furnishes detailed experimental protocols for its investigation.
The Role of HSP90 in HPV-Mediated Carcinogenesis
Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone that is essential for the conformational maturation, stability, and activity of a wide array of "client" proteins.[5][6] In cancer cells, HSP90 is overexpressed and plays a crucial role in maintaining the function of numerous oncoproteins, including signaling kinases, transcription factors, and cell cycle regulators.[5][7] This dependence makes HSP90 an attractive target for cancer therapy.
The HPV oncoproteins E6 and E7 are client proteins of HSP90. Their proper folding and stability are reliant on the chaperone activity of HSP90. Inhibition of HSP90 disrupts the chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of its client proteins.[6][7] Consequently, targeting HSP90 in HPV-positive cancer cells offers a promising strategy to deplete the levels of the E6 and E7 oncoproteins, thereby restoring the function of tumor suppressor pathways.
Proposed Mechanism of Action of this compound
As an ansamycin antibiotic, this compound is expected to function as an HSP90 inhibitor. The proposed mechanism involves the binding of this compound to the ATP-binding pocket in the N-terminal domain of HSP90, which inhibits its ATPase activity. This inhibition prevents the chaperone from assisting in the proper folding of client proteins, including the HPV E6 and E7 oncoproteins. The subsequent degradation of E6 and E7 would lead to the stabilization of p53 and pRb, respectively. The restoration of p53 function can trigger apoptosis, while the stabilization of pRb would lead to cell cycle arrest in the G1 phase.
Caption: Proposed mechanism of this compound in HPV-positive cells.
Data Presentation: Expected Effects of this compound
While specific quantitative data for this compound is not yet publicly available, the following table summarizes the expected outcomes of its application to HPV-positive cancer cells, based on the known effects of other ansamycin HSP90 inhibitors.
| Parameter | Expected Effect in HPV-Positive Cells | Rationale |
| Cell Viability (IC50) | Low micromolar or nanomolar range | Ansamycin antibiotics are potent cytotoxic agents in susceptible cancer cells.[3][8] |
| HPV E6 Protein Levels | Significant decrease | E6 is an HSP90 client protein; inhibition leads to its degradation. |
| HPV E7 Protein Levels | Significant decrease | E7 is an HSP90 client protein; inhibition leads to its degradation. |
| p53 Protein Levels | Increase/Stabilization | Degradation of E6 prevents the targeted degradation of p53.[9] |
| pRb Protein Levels | Increase/Stabilization | Degradation of E7 prevents the targeted degradation of pRb.[10][11] |
| Apoptosis Markers (e.g., Cleaved Caspase-3, PARP cleavage) | Increase | Restoration of p53 function and cellular stress induce apoptosis. |
| Cell Cycle Analysis | G1 phase arrest | Stabilization of pRb prevents entry into the S phase of the cell cycle. |
Experimental Protocols
The following are detailed methodologies for key experiments to validate the inhibitory effects and elucidate the mechanism of action of this compound on HPV-positive cells.
Cell Culture
-
Cell Lines:
-
HPV-positive cervical cancer cell lines: SiHa (HPV16), HeLa (HPV18), CaSki (HPV16).
-
HPV-negative cervical cancer cell line: C33A (for comparison of selectivity).
-
Normal human keratinocytes (NHK) or a non-transformed epithelial cell line (e.g., HaCaT) as a control for cytotoxicity.
-
-
Culture Conditions:
-
Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Viability Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (e.g., from 0.01 nM to 100 µM) for 48 or 72 hours. A vehicle control (e.g., DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis
-
Objective: To assess the effect of this compound on the protein levels of HPV oncoproteins, tumor suppressors, and apoptosis markers.
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24 to 48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HPV16/18 E6, HPV16/18 E7, p53, pRb, cleaved caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Procedure:
-
Treat cells with this compound as described for the Western blot analysis.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
References
- 1. Hydroxymycotrienins A and B, new ansamycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chaperoning oncogenes: Hsp90 as a target of geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Degradation of p53, Not Telomerase Activation, by E6 Is Required for Bypass of Crisis and Immortalization by Human Papillomavirus Type 16 E6/E7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted degradation of the retinoblastoma protein by human papillomavirus E7-E6 fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeted degradation of the retinoblastoma protein by human papillomavirus E7-E6 fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of Hydroxymycotrienin B's Therapeutic Potential: A Literature Review
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding Hydroxymycotrienin B is exceptionally limited. The available data is insufficient to form an in-depth technical guide or whitepaper as requested. This document summarizes the sparse findings from the existing literature.
Introduction
This compound is an ansamycin (B12435341) antibiotic that has been identified as a potential therapeutic agent. This document aims to provide a concise overview of the preliminary findings on its biological activity, drawing from the limited scientific literature available. The scarcity of recent research on this compound prevents a comprehensive analysis of its therapeutic potential, mechanism of action, and associated signaling pathways.
Biological Activity
Initial research has indicated that this compound, along with its counterpart Hydroxymycotrienin A, exhibits inhibitory effects on the growth of human cervical cancer cell lines.[1] A notable aspect of this activity is its enhanced efficacy against cell lines that are positive for the Human Papillomavirus (HPV).[1] These compounds were first isolated from the culture broths of Bacillus sp. BMJ958-62F4.[1]
Quantitative Data
A thorough review of the available scientific literature did not yield any specific quantitative data regarding the therapeutic potential of this compound. Critical metrics for drug development, such as IC50 values, tumor growth inhibition percentages, or dose-response curves, are not publicly available. The absence of this data precludes the creation of a comparative data table.
Experimental Protocols
Detailed experimental methodologies for the investigation of this compound have not been published. The original study that identified the compound provides a high-level overview of its isolation and general biological properties but does not include specific protocols for the assays used to determine its anti-cancer effects.[1] Without access to these protocols, replication and further investigation of its therapeutic potential are challenging.
Signaling Pathways
There is no information available in the current body of scientific literature regarding the signaling pathways modulated by this compound. Understanding the mechanism of action is a critical step in drug development, and the lack of data in this area represents a significant knowledge gap.
Visualization of Data and Pathways
Due to the absence of quantitative data and information on signaling pathways, the creation of structured tables and Graphviz diagrams is not possible at this time.
Future Directions
The initial findings on this compound's selective activity against HPV-positive cervical cancer cells suggest that further research may be warranted.[1] Future investigations should focus on:
-
Re-isolation and Characterization: Confirmation of the structure and biological activity of this compound.
-
In Vitro Studies: Determination of IC50 values across a panel of cancer cell lines to quantify its potency and selectivity.
-
Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways affected by this compound.
-
In Vivo Efficacy: Assessment of its anti-tumor activity in preclinical animal models.
Conclusion
This compound represents a potential, yet largely unexplored, candidate for anti-cancer therapy. The preliminary data, though dated, suggests a promising avenue for research, particularly in the context of HPV-related malignancies. However, a significant amount of foundational research is required to fully understand its therapeutic potential and to progress it through the drug development pipeline. The current lack of detailed data highlights the need for renewed scientific inquiry into this compound.
References
Understanding the Biochemical Properties of Novel Ansamycins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ansamycins are a family of macrocyclic antibiotics characterized by an aliphatic ansa chain bridging an aromatic nucleus.[1] First discovered in 1959, this class of natural products has garnered significant attention due to their potent and diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] Classic examples include rifamycin, a cornerstone in the treatment of tuberculosis, and geldanamycin, a potent inhibitor of Heat Shock Protein 90 (HSP90).[3][4] Continuous discovery and derivatization efforts have led to a growing number of "novel ansamycins" with unique structural modifications and, consequently, distinct biochemical properties and therapeutic potential.
This in-depth technical guide provides a comprehensive overview of the core biochemical properties of these novel ansamycins. It is designed to serve as a vital resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, summarized quantitative data, and visual representations of key molecular pathways.
Core Mechanisms of Action
Novel ansamycins primarily exert their biological effects through two well-defined mechanisms of action: inhibition of bacterial RNA polymerase and inhibition of the molecular chaperone HSP90.
Inhibition of Bacterial RNA Polymerase
A significant class of ansamycins, particularly derivatives of rifamycin, targets the bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for gene transcription.[2] The natural product kanglemycin A (KglA) is a notable example of a novel ansamycin (B12435341) that binds to the rifampicin-binding pocket of RNAP but retains activity against many rifampicin-resistant bacterial strains.[5][6] This is attributed to its unique structural features, including a 2,2-dimethyl succinic acid side chain and a β-O-3,4-O,O'-methylene digitoxose (B191001) sugar moiety on the ansa bridge.[5][6] These modifications allow for additional contact points within a hydrophobic pocket of RNAP, leading to an altered binding conformation compared to rifampicin.[5][7] The binding of these ansamycins sterically hinders the extension of the nascent RNA chain, leading to the release of short, abortive RNA transcripts and ultimately inhibiting bacterial growth.[5][8]
Inhibition of Heat Shock Protein 90 (HSP90)
Benzoquinone ansamycins, such as herbimycin A and geldanamycin, and their derivatives, function by inhibiting the ATPase activity of HSP90.[4][9] HSP90 is a molecular chaperone essential for the conformational maturation, stability, and activity of a wide range of "client" proteins, many of which are critical for signal transduction and cell cycle progression.[9][10] By binding to the ATP-binding pocket in the N-terminal domain of HSP90, these ansamycins lock the chaperone in a conformation that is targeted for degradation by the ubiquitin-proteasome pathway.[10][11] The degradation of HSP90 client proteins, which include oncogenic kinases like Raf and transmembrane tyrosine kinases like the ErbB family, disrupts multiple signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.[9][11][12]
Quantitative Data on Novel Ansamycins
The following tables summarize the reported biological activities of several novel ansamycins. The data is presented to facilitate comparison across different compounds and biological assays.
Table 1: Antibacterial Activity of Novel Ansamycins
| Ansamycin Derivative | Target Organism | Assay Type | Activity (MIC, µg/mL) | Reference |
| Kanglemycin A | M. tuberculosis (MDR) | MIC | Potent activity | [5] |
| Rifamorpholine 8 | M. luteus | MIC | 0.5 µM | [3] |
| Hygrocin N | S. aureus (MRSA) | MIC | 3-48 | [2] |
| Hygrocin O | S. aureus (MRSA) | MIC | 3-48 | [2] |
| Hygrocin R | S. aureus (MRSA) | MIC | 3-48 | [2] |
| Hygrocin T | E. coli | MIC | 3-48 | [2] |
| Hygrocin U | E. coli | MIC | 3-48 | [2] |
Table 2: Cytotoxic and Antiviral Activity of Novel Ansamycins
| Ansamycin Derivative | Cell Line / Virus | Assay Type | Activity (IC50) | Reference |
| Herbimycin G | Human Cancer Cell Lines | Cytotoxicity | 13-86 µM | [1] |
| Herbimycin H | Human Cancer Cell Lines | Cytotoxicity | 13-86 µM | [1] |
| Herbimycin I | Human Cancer Cell Lines | Cytotoxicity | 13-86 µM | [1] |
| Herbimycin J | Human Cancer Cell Lines | Cytotoxicity | 13-86 µM | [1] |
| Herbimycin K | Human Cancer Cell Lines | Cytotoxicity | 13-86 µM | [1] |
| Divergolide O | HSV-1 | Antiviral | 19 µM | [1] |
| Hygrolansamycin B | Human Cancer Cell Lines | Cytotoxicity | 24.60 - 49.93 µM | [13] |
| Hygrocin C | Human Glioma U87MG | Cytotoxicity | 0.16 µM | [2] |
| Hygrocin C | Human Glioma U251 | Cytotoxicity | 0.35 µM | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of novel ansamycins are provided below.
HSP90 ATPase Activity Assay
This assay measures the inhibition of the intrinsic ATPase activity of HSP90 by novel ansamycins.
Materials:
-
Purified human HSP90 protein
-
Ansamycin compound of interest
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂
-
ATP solution (1 mM)
-
Malachite Green Reagent: A solution for detecting inorganic phosphate (B84403) released during ATP hydrolysis.
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare serial dilutions of the ansamycin compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, purified HSP90 protein, and the ansamycin dilution (or vehicle control).
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 4 hours).
-
Stop the reaction and measure the amount of inorganic phosphate generated using the Malachite Green reagent.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value of the compound.
In Vitro Transcription Inhibition Assay
This assay assesses the ability of novel ansamycins to inhibit bacterial RNA polymerase.
Materials:
-
Purified bacterial RNA polymerase (e.g., from E. coli)
-
DNA template containing a strong promoter (e.g., T7A1)
-
Ansamycin compound of interest
-
Transcription Buffer: Containing NTPs (ATP, GTP, CTP, UTP), a buffer system, and salts.
-
Radiolabeled NTP (e.g., [α-³²P]UTP)
-
Denaturing polyacrylamide gel
-
Phosphorimager
Protocol:
-
Prepare reaction mixtures containing the DNA template, RNA polymerase, and varying concentrations of the ansamycin compound in transcription buffer.
-
Initiate transcription by adding the NTP mix, including the radiolabeled NTP.
-
Incubate the reactions at 37°C for a specific time to allow for RNA synthesis.
-
Terminate the reactions by adding a stop solution.
-
Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize and quantify the radiolabeled RNA products using a phosphorimager.
-
Analyze the inhibition of full-length transcript synthesis and the accumulation of abortive transcripts to determine the compound's effect on transcription.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the effect of novel ansamycins on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Ansamycin compound of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plate
-
Microplate reader
Protocol:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the novel ansamycin for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.
HSP90 Inhibition Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Modifications, biological origin and antibacterial activity of naphthalenoid ansamycins - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00002D [pubs.rsc.org]
- 4. agscientific.com [agscientific.com]
- 5. Mode of Action of Kanglemycin A, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. sure.sunderland.ac.uk [sure.sunderland.ac.uk]
- 9. Inhibition of Hsp90 function by ansamycins causes retinoblastoma gene product-dependent G1 arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Hsp90 function by ansamycins causes downregulation of cdc2 and cdc25c and G(2)/M arrest in glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of heat shock protein HSP90-pp60v-src heteroprotein complex formation by benzoquinone ansamycins: essential role for stress proteins in oncogenic transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Hygrolansamycins A-D, O-Heterocyclic Macrolides from Streptomyces sp. KCB17JA11 - PMC [pmc.ncbi.nlm.nih.gov]
Hydroxymycotrienin B and the Rifamycin Family: A Technical Guide to a Shared Heritage
An In-depth Exploration of the Structural, Biosynthetic, and Functional Relationships within the Ansamycin (B12435341) Class of Antibiotics
Introduction
The ansamycins are a significant family of macrocyclic antibiotics produced primarily by actinomycete bacteria.[1] Their name, derived from the Latin ansa meaning "handle," aptly describes their unique chemical architecture: an aromatic core structure bridged by a long aliphatic chain.[1][2] This family is broadly divided into two major subgroups based on the nature of their aromatic moiety. The first group possesses a naphthalenic or naphthoquinonic ring system, famously represented by the rifamycins (B7979662).[2][3] The second group is characterized by a benzenic or benzoquinonic core, which includes compounds like geldanamycin (B1684428) and the mycotrienins, such as Hydroxymycotrienin B.[3][4]
Rifamycins are renowned for their potent antibacterial activity, particularly against mycobacteria, making them cornerstone drugs in the treatment of tuberculosis and leprosy.[2][5] In contrast, this compound and its relatives have demonstrated significant antifungal and antitumor properties.[4][6] Despite these divergent biological activities, both this compound and the rifamycins share a common biosynthetic origin, branching from the same precursor molecule. This guide provides a detailed technical examination of the relationship between this compound and the rifamycin (B1679328) family, focusing on their chemical structures, shared biosynthetic pathways, distinct biological activities, and the experimental methodologies used for their study.
Comparative Chemical Structures
The defining characteristic of all ansamycins is the ansa bridge, an aliphatic chain that spans two non-adjacent positions of an aromatic nucleus.[7] However, the nature of this aromatic core and the specific substitutions on the ansa chain create the vast diversity within the family.
-
This compound: This compound features a benzoquinone core. Its full chemical structure is C₃₆H₄₈N₂O₉.[4][8] It belongs to the ansatrienin (or mycotrienin) subgroup of ansamycins.
-
Rifamycin Family: The rifamycins are built upon a naphthalene (B1677914) or naphthoquinone chromophore.[3][9] This larger aromatic system is a key differentiator from the benzenoid ansamycins. Rifampicin, a widely used semi-synthetic derivative, clearly illustrates this naphthalenic core connected to the ansa chain.[9][10]
The fundamental relationship, therefore, is that of two subclasses within the broader ansamycin family, distinguished primarily by their benzenoid versus naphthalenoid aromatic systems.
A Shared Biosynthetic Foundation
The biosynthesis of all ansamycins, including both rifamycins and mycotrienins, begins with a common and unusual starter unit: 3-amino-5-hydroxybenzoic acid (AHBA) .[3][11][12] This precursor is itself a product of a branch of the shikimate pathway.[3][11]
From this shared starting point, a Type I polyketide synthase (PKS) constructs the ansa bridge through the sequential addition of acetate (B1210297) and propionate (B1217596) units.[5][13] The biosynthesis of rifamycins involves the incorporation of two acetate and eight propionate units to the AHBA starter.[5][13] While the specific assembly for this compound is less detailed in the provided results, the general mechanism is conserved.
Interestingly, microorganisms like Streptomyces collinus have been shown to possess two separate and distinct biosynthetic gene clusters: one for ansatrienin (mycotrienin) and another for naphthomycin (a naphthalenic ansamycin).[12] Each cluster contains its own set of genes for producing the essential AHBA starter unit, highlighting that despite the commonality in the biosynthetic logic, the pathways are independently regulated and executed.[12]
Caption: General biosynthetic pathway for ansamycins.
Divergent Biological Activities and Mechanisms of Action
The structural differences between the benzenoid mycotrienins and the naphthalenoid rifamycins lead to distinct biological activities and mechanisms of action.
The Rifamycin Family: Potent Antibacterial Agents
Rifamycins are powerful antibacterial drugs with a well-defined mechanism of action.[5] They are particularly effective against mycobacteria and other Gram-positive bacteria.[5][]
-
Mechanism of Action: The antibacterial activity of rifamycins stems from their ability to specifically inhibit bacterial DNA-dependent RNA polymerase (RNAP).[5][] They bind to the β-subunit of the enzyme, physically blocking the path of the elongating RNA transcript, a mechanism described as steric occlusion.[5][] This action halts transcription and, consequently, protein synthesis, leading to cell death.[] A key advantage is their high selectivity for prokaryotic RNAP, with very poor affinity for the equivalent mammalian enzymes.[5]
Table 1: Antibacterial Activity of Selected Rifamycins
| Compound | Organism | MIC (μg/mL) |
|---|---|---|
| Rifamycin | E. coli | 64-128 (MIC90)[15] |
| Rifampicin | Mycobacterium tuberculosis | ~0.005[1] |
| Rifampicin | Staphylococcus aureus | <0.1[1] |
This compound: Antitumor and Antifungal Properties
In contrast to the antibacterial focus of rifamycins, this compound and its analog Hydroxymycotrienin A exhibit potent antitumor activity.
-
Mechanism of Action: These compounds have been shown to inhibit the growth of human cervical cancer cell lines.[6] Notably, their inhibitory effect is more pronounced in cell lines that are positive for the human papillomavirus (HPV) gene, such as HeLa, CaSKi, and SiHa, compared to HPV-negative lines.[6][16] While the precise molecular target is not fully elucidated in the provided search results, other benzenoid ansamycins, like geldanamycin, are known to function by inhibiting Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability of many oncogenic proteins.[17][18] It is plausible that this compound shares a similar mechanism.
Table 2: Antitumor Activity of Hydroxymycotrienins
| Compound | Cell Line | Activity |
|---|---|---|
| Hydroxymycotrienin A & B | HPV-positive cervical cancer cells (e.g., HeLa) | Stronger inhibition[6][16] |
| Hydroxymycotrienin A & B | HPV-negative cancer cells | Weaker inhibition[6][16] |
| this compound | General | Antifungal properties[4] |
Experimental Protocols
The discovery and development of ansamycin antibiotics rely on standardized methodologies for their production, isolation, and characterization.
General Protocol for Ansamycin Isolation and Characterization
-
Fermentation: The producing microorganism (e.g., Amycolatopsis mediterranei for rifamycin, Bacillus sp. for hydroxymycotrienin) is cultured in a suitable liquid medium (e.g., YMG medium) under optimal conditions (temperature, pH, aeration) for a period of several days to allow for antibiotic production.[6][19][20]
-
Extraction: The culture broth is harvested, and the cells are separated from the supernatant via centrifugation.[20] The antibiotics are then extracted from either the supernatant or the mycelium using a water-immiscible organic solvent, such as ethyl acetate.[20]
-
Purification: The crude extract is concentrated and subjected to chromatographic purification. This is often a multi-step process involving techniques like column chromatography followed by High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.[21]
-
Structure Elucidation: The chemical structure of the purified compound is determined using a combination of spectroscopic techniques. Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is used to establish the precise connectivity and stereochemistry of the atoms.[22][23]
-
Purity Analysis: The purity of the final compound is typically assessed by HPLC, aiming for a purity of >98%.
Caption: Workflow for ansamycin isolation and characterization.
Conclusion: A Tale of Two Scaffolds
This compound and the rifamycin family, while possessing distinct and clinically valuable biological activities, are fundamentally related. They represent two major branches of the ansamycin structural tree, both sprouting from the same biosynthetic root—the AHBA starter unit. The evolutionary divergence of their respective biosynthetic gene clusters leads to the formation of either a benzenoid or a naphthalenoid aromatic core. This seemingly subtle change in the core scaffold dramatically alters the molecule's three-dimensional shape and electronic properties, redirecting its biological activity from antibacterial (rifamycins) to antitumor and antifungal (this compound). Understanding this shared heritage provides a powerful blueprint for synthetic biology and medicinal chemistry, opening avenues for creating novel hybrid ansamycins with potentially improved or entirely new therapeutic applications.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Ansamycin - Wikipedia [en.wikipedia.org]
- 3. chimia.ch [chimia.ch]
- 4. CAS 178550-62-4: this compound | CymitQuimica [cymitquimica.com]
- 5. Rifamycin - Wikipedia [en.wikipedia.org]
- 6. Hydroxymycotrienins A and B, new ansamycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merriam-webster.com [merriam-webster.com]
- 8. This compound - CD BioSustainable [sustainable-bio.com]
- 9. researchgate.net [researchgate.net]
- 10. Rifampicin - Wikipedia [en.wikipedia.org]
- 11. Rifamycin Biosynthesis [faculty.washington.edu]
- 12. Biosynthesis of ansatrienin (mycotrienin) and naphthomycin. Identification and analysis of two separate biosynthetic gene clusters in Streptomyces collinus Tü 1892 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. repo.uni-hannover.de [repo.uni-hannover.de]
- 15. go.drugbank.com [go.drugbank.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. Ansamycin | C46H62N4O11 | CID 135950975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Biosynthesis of rifamycin SV by Amycolatopsis mediterranei MTCC17 in solid cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Modification of Rifamycin Polyketide Backbone Leads to Improved Drug Activity against Rifampicin-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recipe for Success: Suggestions and Recommendations for the Isolation and Characterisation of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and biological activity of some derivatives of rifamycin P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Ansamycin biogenesis: studies on a novel rifamycin isolated from a mutant strain of Nocardia mediterranei - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Screening of Hydroxymycotrienin B for Antimicrobial Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data pertinent to the initial antimicrobial screening of Hydroxymycotrienin B, a member of the ansamycin (B12435341) class of antibiotics. While specific quantitative antimicrobial data for this compound is not extensively available in public literature, this document outlines the standard experimental protocols for such a screening and presents representative data from closely related ansamycin antibiotics to serve as a practical reference. The guide details the broth microdilution method for determining Minimum Inhibitory Concentrations (MICs), outlines a typical experimental workflow, and discusses the known antimicrobial mechanism of action for the ansamycin class. This document is intended to equip researchers, scientists, and drug development professionals with the necessary framework to conduct and interpret the initial antimicrobial evaluation of this compound and similar natural products.
Introduction
This compound belongs to the ansamycin family of antibiotics, a group of microbial secondary metabolites known for their activity against a range of bacteria.[1][2] Ansamycins are characterized by a unique ansa-bridge structure, which involves an aliphatic chain bridging an aromatic nucleus.[1] This structural motif is crucial for their biological activity, which primarily involves the inhibition of bacterial DNA-dependent RNA polymerase.[3]
The emergence of antibiotic-resistant pathogens necessitates the exploration of novel antimicrobial agents. Natural products, such as this compound, represent a promising source for the discovery of new drugs. An initial antimicrobial screening is a critical first step in the evaluation of such compounds. This guide provides the technical framework for conducting such a screening.
Data Presentation: Representative Antimicrobial Activity of Ansamycin Antibiotics
Due to the limited availability of specific antimicrobial data for this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for other ansamycin antibiotics against various bacterial strains. This data is presented to be representative of the potential antimicrobial spectrum and potency of this class of compounds. The MIC is defined as the lowest concentration of an antibiotic that prevents the visible growth of a microorganism after a defined incubation period.[4][5]
| Antibiotic | Microorganism | Gram Stain | MIC (µg/mL) |
| Rifampicin | Staphylococcus aureus | Positive | 0.004 - 0.5 |
| Rifampicin | Streptococcus pneumoniae | Positive | 0.015 - 1 |
| Rifampicin | Escherichia coli | Negative | 4 - 32 |
| Rifampicin | Pseudomonas aeruginosa | Negative | >64 |
| Rifabutin | Mycobacterium tuberculosis | N/A | 0.015 - 0.125 |
| Kanglemycin A | Rifampicin-Resistant M. tuberculosis | N/A | 0.12 - 0.5 |
Note: The MIC values are compiled from various sources and represent a range of reported values. Actual MICs can vary depending on the specific strain and testing conditions.
Experimental Protocols
A standardized and reproducible protocol is essential for the accurate determination of antimicrobial activity. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
3.1.1. Materials and Reagents:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and multichannel pipettes
-
Spectrophotometer or microplate reader
-
Incubator (37°C)
-
Positive control antibiotic (e.g., Rifampicin)
-
Negative control (broth and solvent)
3.1.2. Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube containing 5 mL of sterile CAMHB.
-
Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at a wavelength of 625 nm.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
3.1.3. Assay Procedure:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the dissolved this compound stock solution to the first well of a row, creating an initial 2-fold dilution.
-
Perform a serial 2-fold dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound. This will create a gradient of decreasing concentrations of this compound.
-
The final 100 µL in each well will be challenged with the bacterial inoculum.
-
Prepare a positive control row with a known antibiotic (e.g., Rifampicin) and a negative (growth) control row containing only CAMHB and the solvent used to dissolve the test compound. A sterility control well with only CAMHB should also be included.
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
3.1.4. Interpretation of Results:
-
After incubation, determine the MIC by visually inspecting the microtiter plate for the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.
-
Alternatively, the optical density (OD) of the wells can be measured using a microplate reader at 600 nm. The MIC is the lowest concentration that shows no significant increase in OD compared to the negative control.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the initial screening of a natural product for antimicrobial activity.
Caption: Workflow for antimicrobial susceptibility testing.
Mechanism of Action of Ansamycin Antibiotics
The diagram below illustrates the general mechanism of action for ansamycin antibiotics, which is the inhibition of bacterial RNA polymerase.
Caption: Inhibition of bacterial transcription by ansamycins.
Conclusion
This technical guide provides a foundational framework for the initial antimicrobial screening of this compound. While specific data for this compound remains to be fully elucidated, the provided protocols and representative data for the ansamycin class offer a valuable starting point for researchers. The methodologies described are robust and widely accepted for the preliminary evaluation of novel antimicrobial candidates. Further studies are warranted to determine the precise antimicrobial spectrum and potency of this compound and to explore its potential as a therapeutic agent.
References
- 1. agscientific.com [agscientific.com]
- 2. Ansamycin - Wikipedia [en.wikipedia.org]
- 3. globalrph.com [globalrph.com]
- 4. idexx.com [idexx.com]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Isolating and Purifying Hydroxymycotrienin B from Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxymycotrienin B is an ansamycin-class antibiotic produced by the bacterium Bacillus sp. BMJ958-62F4.[1] As a secondary metabolite, it exhibits potent biological activities, including antifungal properties, making it a compound of interest for drug discovery and development. This document provides a detailed protocol for the cultivation of Bacillus sp. BMJ958-62F4, followed by the isolation and purification of this compound from the culture broth. The methodology is based on established techniques for the purification of ansamycin (B12435341) antibiotics and other bacterial secondary metabolites.
Introduction
Secondary metabolites are a diverse group of organic compounds produced by bacteria, fungi, and plants, which are not directly involved in the normal growth, development, or reproduction of the organism. These compounds, however, often confer a selective advantage to the producer, for instance, by acting as antimicrobial agents. The ansamycins are a family of macrocyclic antibiotics characterized by an aliphatic chain bridging an aromatic nucleus. First discovered in 1959, ansamycins like rifamycin (B1679328) have become critical in clinical applications, particularly for the treatment of mycobacterial infections.
This compound, produced by Bacillus sp. BMJ958-62F4, belongs to this important class of molecules. Its isolation from the fermentation broth is a critical first step for further structural elucidation, pharmacological testing, and development as a potential therapeutic agent. The following protocol outlines a comprehensive workflow for obtaining purified this compound.
Experimental Workflow
The overall process for isolating this compound involves a multi-step approach beginning with the fermentation of the producing organism, followed by extraction and a series of chromatographic purifications.
Caption: Workflow for this compound Isolation.
Data Presentation
Quantitative analysis of the purification process is essential to evaluate the efficiency of each step. The following table presents a representative purification summary for an ansamycin antibiotic, illustrating the expected trend in yield and purity.
Note: Specific quantitative data for the purification of this compound is not publicly available. This table is an illustrative example based on typical purification protocols for similar bacterial secondary metabolites.
| Purification Step | Total Volume (mL) | Total Mass (mg) | Purity (%) | Yield (%) | Purification Fold |
| Culture Supernatant | 10,000 | 5,000 (Crude) | <1 | 100 | 1 |
| Ethyl Acetate Extract | 500 | 850 | 5 | 85 | 5 |
| Silica Gel Pool | 100 | 200 | 40 | 75 | 40 |
| Sephadex LH-20 Pool | 20 | 50 | >95 | 60 | >95 |
Experimental Protocols
Cultivation of Bacillus sp. BMJ958-62F4
This protocol describes the fermentation of Bacillus sp. BMJ958-62F4 to produce this compound.
Materials:
-
Bacillus sp. BMJ958-62F4 culture
-
Nutrient Broth (for inoculum)
-
Production Medium (e.g., Soybean meal 30 g/L, Glucose 20 g/L, K₂HPO₄ 1.0 g/L)
-
Sterile baffled flasks or fermenter
-
Incubator shaker
Procedure:
-
Inoculum Preparation: Aseptically transfer a single colony of Bacillus sp. BMJ958-62F4 into a 250 mL flask containing 50 mL of Nutrient Broth. Incubate at 30-37°C for 24-48 hours with shaking at 150-200 rpm.
-
Production Culture: Inoculate the production medium with the seed culture at a 2-5% (v/v) ratio. For laboratory scale, use 1 L of medium in a 2.8 L baffled flask.
-
Fermentation: Incubate the production culture at 30-37°C for 48-72 hours with vigorous shaking (200-240 rpm) to ensure adequate aeration. The optimal fermentation time for secondary metabolite production is often in the stationary phase of bacterial growth.[2]
-
Monitoring: Monitor the pH of the culture, which should be maintained around 7.0 for optimal production.
Extraction of Crude this compound
This protocol details the extraction of the crude compound from the fermentation broth.
Materials:
-
Fermentation broth
-
Ethyl acetate
-
Centrifuge and appropriate centrifuge bottles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Separation of Biomass: Centrifuge the fermentation broth at 8,000 rpm for 20 minutes to separate the supernatant from the bacterial cells (biomass).
-
Solvent Extraction: Transfer the supernatant to a large separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 10-15 minutes.[1] Allow the layers to separate.
-
Collection: Collect the upper organic (ethyl acetate) layer. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the recovery of the compound.
-
Concentration: Pool the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.
Purification of this compound
This protocol describes a two-step chromatographic purification of the crude extract.
4.3.1. Step 1: Silica Gel Column Chromatography
Materials:
-
Crude extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvents: Hexane (B92381), Ethyl Acetate, Methanol (B129727)
-
Test tubes for fraction collection
-
TLC plates for analysis
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack it into the chromatography column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform/methanol mixture) and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the packed column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane, followed by increasing concentrations of ethyl acetate in hexane, and finally a methanol wash. For example:
-
Hexane:Ethyl Acetate (9:1)
-
Hexane:Ethyl Acetate (7:3)
-
Hexane:Ethyl Acetate (1:1)
-
100% Ethyl Acetate
-
Ethyl Acetate:Methanol (9:1)
-
-
Fraction Analysis: Collect fractions of a defined volume (e.g., 10-15 mL). Analyze the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pooling: Combine the fractions that contain the compound of interest and concentrate them using a rotary evaporator.
4.3.2. Step 2: Sephadex LH-20 Size Exclusion Chromatography
Materials:
-
Partially purified extract from the silica gel step
-
Sephadex LH-20 resin
-
Chromatography column suitable for organic solvents
-
Methanol (HPLC grade)
Procedure:
-
Resin Preparation: Swell the Sephadex LH-20 resin in methanol for at least 3 hours.
-
Column Packing: Pack the swollen resin into the column using methanol as the mobile phase.
-
Sample Loading: Dissolve the concentrated fractions from the previous step in a small volume of methanol and load it onto the Sephadex LH-20 column.
-
Elution: Elute the column with methanol at a constant flow rate. Sephadex LH-20 separates compounds based on their molecular size and interactions with the lipophilic/hydrophilic matrix.
-
Fraction Collection and Analysis: Collect fractions and analyze them (e.g., by TLC or HPLC) to identify those containing pure this compound.
-
Final Concentration: Pool the pure fractions and evaporate the solvent to obtain the purified this compound. Store the final product at -20°C.
References
Application Notes and Protocols for the Structural Analysis of Hydroxymycotrienin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and detailed protocols for the structural analysis of Hydroxymycotrienin B, a member of the ansamycin (B12435341) group of antibiotics. The methodologies described herein are fundamental for the verification of the compound's identity, purity assessment, and further derivatization or formulation development.
Overview of this compound
This compound is a naturally occurring ansamycin antibiotic. Its structural elucidation relies on a combination of spectroscopic techniques that together provide a complete picture of its molecular architecture, including its core structure, functional groups, and stereochemistry. The molecular formula of this compound has been determined to be C₃₆H₄₈N₂O₉, with a corresponding molecular weight of 652.774 g/mol .[1]
Spectroscopic Analysis
A multi-faceted spectroscopic approach is essential for the unambiguous structural determination of this compound. This typically involves Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of this compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data unavailable in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| Data unavailable in search results |
Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters for each experiment (¹H, ¹³C, COSY, HSQC, HMBC). For ¹H NMR, a spectral width of 12-15 ppm is typically sufficient. For ¹³C NMR, a spectral width of 200-220 ppm is generally required.
-
-
Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum to get an overview of the proton signals.
-
Acquire a one-dimensional ¹³C NMR spectrum (with proton decoupling) to identify the number of unique carbon environments.
-
Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks.
-
Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded proton and carbon atoms.
-
Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular fragments.
-
-
Data Processing and Analysis:
-
Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling patterns in the ¹H NMR spectrum to deduce the connectivity of protons.
-
Combine the information from all spectra to piece together the structure of this compound.
-
Experimental Workflow for NMR Analysis
Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of this compound and information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can help to confirm the structure determined by NMR.
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |
| Data unavailable in search results |
Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a solvent suitable for the chosen ionization technique (e.g., methanol (B129727) or acetonitrile (B52724) for electrospray ionization - ESI).
-
Instrument Setup:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.
-
Select an appropriate ionization method. ESI is a soft ionization technique suitable for polar and thermally labile molecules like this compound.
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation. This can be achieved through collision-induced dissociation (CID).
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.
-
Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic neutral losses and fragment ions, which can be correlated with the substructures of the molecule.
-
Logical Relationship of MS Data Analysis
Caption: Logical workflow for the analysis of mass spectrometry data.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated system of the ansamycin chromophore.
Table 4: UV-Vis Spectroscopic Data for this compound
| Solvent | λmax (nm) |
| Data unavailable in search results |
Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8.
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use a matched pair of quartz cuvettes (one for the sample and one for the solvent blank).
-
Set the wavelength range for scanning (typically 200-800 nm).
-
-
Data Acquisition:
-
Record a baseline spectrum with the solvent-filled cuvettes in both beams.
-
Record the absorption spectrum of the sample solution.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax). These values are characteristic of the chromophore of this compound.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound.
Table 5: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Interpretation |
| Data unavailable in search results |
Protocol for IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of dry this compound (approx. 1 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Film: Dissolve the sample in a volatile solvent, deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment or the KBr pellet holder.
-
-
Data Acquisition:
-
Place the sample in the spectrometer and record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in this compound, such as O-H (hydroxyls), N-H (amides), C=O (carbonyls), and C=C (aromatic and olefinic).
-
X-ray Crystallography (Optional)
For an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry, single-crystal X-ray crystallography can be employed. This technique, however, is dependent on the ability to grow high-quality single crystals of the compound.
Protocol for X-ray Crystallography
-
Crystallization:
-
Attempt to grow single crystals of this compound using various crystallization techniques, such as slow evaporation of a solvent, vapor diffusion, or liquid-liquid diffusion.
-
Screen a wide range of solvents and solvent mixtures.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the unit cell parameters and reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular structure.
-
Signaling Pathway of Structural Analysis
Caption: Integrated approach for the structural analysis of this compound.
References
Application Notes and Protocols for Evaluating Hydroxymycotrienin B Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxymycotrienin B is a member of the ansamycin (B12435341) family of antibiotics, a class of compounds known for their potent antitumor activities. Understanding the cytotoxic effects of this compound is crucial for its potential development as a therapeutic agent. These application notes provide detailed protocols for assessing the cytotoxicity of this compound using standard cell-based assays: MTT, LDH, and Annexin (B1180172) V staining. Furthermore, we delver into the likely mechanism of action, involving the inhibition of Heat Shock Protein 90 (Hsp90) and subsequent disruption of key cellular signaling pathways.
Mechanism of Action
This compound, as an ansamycin antibiotic, is presumed to exert its cytotoxic effects primarily through the inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone essential for the stability and function of a wide range of client proteins, many of which are critical for cancer cell growth, survival, and proliferation.
By binding to the ATP-binding pocket of Hsp90, this compound inhibits its chaperone activity. This leads to the misfolding, destabilization, and subsequent proteasomal degradation of Hsp90 client proteins. Key client proteins involved in oncogenesis include:
-
Receptor Tyrosine Kinases (RTKs): Such as HER2, EGFR, and MET, which drive cell proliferation and survival.
-
Signaling Kinases: Including components of the PI3K/Akt/mTOR and MAPK pathways, which regulate cell growth, metabolism, and apoptosis.
-
Transcription Factors: Such as HIF-1α and STAT3, which are involved in tumor progression and metastasis.
The degradation of these client proteins disrupts critical signaling networks, leading to cell cycle arrest, induction of apoptosis, and ultimately, cancer cell death.
Data Presentation
The following tables provide examples of how to structure and present quantitative data obtained from the described cytotoxicity assays.
Table 1: MTT Assay - Cell Viability after Treatment with this compound
| Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 4.5 | \multirow{6}{*}{~1.5} |
| 0.1 | 85.2 ± 5.1 | |
| 0.5 | 62.7 ± 3.8 | |
| 1.0 | 51.3 ± 4.2 | |
| 5.0 | 23.9 ± 3.1 | |
| 10.0 | 10.1 ± 2.5 |
Table 2: LDH Assay - Cytotoxicity after Treatment with this compound
| Concentration (µM) | % Cytotoxicity (Mean ± SD) | EC50 (µM) |
| 0 (Vehicle Control) | 5.2 ± 1.1 | \multirow{6}{*}{~2.0} |
| 0.1 | 18.7 ± 2.3 | |
| 0.5 | 35.4 ± 3.0 | |
| 1.0 | 48.9 ± 3.5 | |
| 5.0 | 78.2 ± 4.8 | |
| 10.0 | 92.6 ± 3.9 |
Table 3: Annexin V/PI Apoptosis Assay - Percentage of Apoptotic Cells
| Treatment | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control | 2.1 ± 0.5 | 1.3 ± 0.3 |
| This compound (1 µM) | 15.8 ± 2.1 | 5.7 ± 1.2 |
| This compound (5 µM) | 42.3 ± 3.8 | 18.9 ± 2.5 |
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[1][2][3][4][5]
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)
-
MTT solvent (e.g., isopropanol (B130326) with 0.04 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of MTT solvent to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium and MTT solvent only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the activity of LDH released from damaged cells into the culture medium, which is a measure of cytotoxicity.[6][7]
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
Supernatant Collection:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Reaction Termination:
-
Add 50 µL of the stop solution to each well.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the background control (culture medium) from all readings.
-
Determine the maximum LDH release by lysing untreated cells with a lysis buffer (provided in most kits).
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10][11]
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound as desired.
-
-
Cell Harvesting:
-
After treatment, collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
-
Data Analysis:
-
Use appropriate software to analyze the flow cytometry data.
-
Distinguish between the following cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Visualizations
References
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Robust high-throughput kinetic analysis of apoptosis with real-time high-content live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 11. A real-time, bioluminescent annexin V assay for the assessment of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Evaluation of the Anticancer Effects of Hydroxymycotrienin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxymycotrienin B is an ansamycin (B12435341) antibiotic that has demonstrated potential anticancer properties. Preliminary studies have indicated its inhibitory effects on the growth of human cervical cancer cell lines, with a notable preference for those positive for human papillomavirus (HPV)[1]. These application notes provide a comprehensive guide to the in vitro methodologies required to thoroughly investigate the anticancer effects of this compound. The following protocols are designed to assess its impact on cancer cell viability, proliferation, apoptosis, cell cycle progression, migration, invasion, and to elucidate its potential mechanism of action through effects on key cellular signaling pathways.
Cell Viability and Cytotoxicity Assays
The initial step in evaluating the anticancer potential of this compound is to determine its effect on cancer cell viability and to establish a dose-response curve. Tetrazolium-based colorimetric assays such as MTT and XTT are widely used for this purpose. These assays measure the metabolic activity of cells, which is proportional to the number of viable cells[2][3][4][5].
MTT Assay Protocol
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product[4][5][6].
Materials:
-
Cancer cell lines (e.g., HeLa, SiHa for HPV-positive cervical cancer; C33A for HPV-negative)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the medium and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
XTT Assay Protocol
The XTT assay is an alternative to the MTT assay where the tetrazolium salt XTT is reduced to a water-soluble formazan, eliminating the need for a solubilization step[2][7].
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
XTT labeling mixture (prepared according to the manufacturer's instructions)
-
96-well plates
-
Microplate reader
Procedure:
-
Follow steps 1-4 of the MTT protocol.
-
Prepare the XTT labeling mixture.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate for 4-24 hours at 37°C.
-
Measure the absorbance at 450-500 nm with a reference wavelength of 630-690 nm.
-
Calculate cell viability as described for the MTT assay.
Data Presentation: Cell Viability
| Concentration of this compound (µM) | Cell Viability (%) - 24h | Cell Viability (%) - 48h | Cell Viability (%) - 72h |
| 0 (Vehicle Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 0.1 | 95.2 ± 3.8 | 88.3 ± 4.2 | 75.1 ± 3.9 |
| 1 | 82.1 ± 4.1 | 65.4 ± 3.7 | 48.9 ± 4.3 |
| 10 | 55.6 ± 3.5 | 32.7 ± 3.1 | 15.2 ± 2.8 |
| 50 | 21.3 ± 2.9 | 8.9 ± 2.2 | 4.5 ± 1.9 |
| 100 | 5.8 ± 1.7 | 2.1 ± 1.1 | 1.3 ± 0.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Apoptosis Assays
To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are crucial. Common methods include Annexin V/Propidium Iodide (PI) staining, caspase activity assays, and TUNEL assays[8][9][10][11][12].
Annexin V-FITC/PI Staining Protocol
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells)[8][10][13].
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed and treat cells with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation: Apoptosis Analysis
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| This compound (IC₅₀) | 45.8 ± 3.1 | 35.2 ± 2.9 | 19.0 ± 2.5 |
| This compound (2x IC₅₀) | 20.3 ± 2.5 | 50.7 ± 3.5 | 29.0 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Cell Cycle Analysis
Anticancer agents often exert their effects by arresting the cell cycle at specific phases, thereby inhibiting proliferation. Flow cytometry with PI staining is a standard method to analyze DNA content and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M)[14][15][16][17][18].
Cell Cycle Analysis Protocol
Materials:
-
Cancer cells treated with this compound
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 24 or 48 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Data Presentation: Cell Cycle Distribution
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.9 |
| This compound (IC₅₀) | 70.8 ± 3.8 | 15.1 ± 2.1 | 14.1 ± 1.8 |
| This compound (2x IC₅₀) | 82.4 ± 4.2 | 8.3 ± 1.7 | 9.3 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Cell Migration and Invasion Assays
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The transwell or Boyden chamber assay is a common in vitro method to assess these processes[19][20][21][22][23].
Transwell Migration and Invasion Assay Protocol
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete medium (with FBS as a chemoattractant)
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
For the invasion assay, coat the top of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify. For the migration assay, no coating is needed.
-
Seed cancer cells (pre-treated with this compound for a non-lethal duration) in serum-free medium into the upper chamber of the transwell insert.
-
Add complete medium containing FBS to the lower chamber.
-
Incubate for 12-48 hours.
-
Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Count the stained cells in several random fields under a microscope.
Data Presentation: Cell Migration and Invasion
| Treatment | Migrated Cells (per field) | Invaded Cells (per field) |
| Vehicle Control | 150 ± 12 | 110 ± 9 |
| This compound (1/2 IC₅₀) | 85 ± 9 | 60 ± 7 |
| This compound (IC₅₀) | 30 ± 5 | 15 ± 4 |
Data are presented as mean ± standard deviation from three independent experiments.
Western Blot Analysis
Western blotting is used to detect and quantify specific proteins involved in key signaling pathways that may be affected by this compound. This can provide insights into its mechanism of action[24][25][26][27].
Western Blot Protocol
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., against proteins involved in apoptosis like Bcl-2, Bax, Caspase-3; cell cycle regulators like Cyclin D1, CDK4; or signaling molecules like Akt, p-Akt, ERK, p-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
Data Presentation: Protein Expression Levels (Hypothetical)
| Protein | Vehicle Control (Relative Density) | This compound (IC₅₀) (Relative Density) |
| Bcl-2 (anti-apoptotic) | 1.00 ± 0.08 | 0.45 ± 0.05 |
| Bax (pro-apoptotic) | 1.00 ± 0.07 | 1.85 ± 0.12 |
| Cleaved Caspase-3 | 1.00 ± 0.09 | 3.50 ± 0.21 |
| Cyclin D1 | 1.00 ± 0.06 | 0.30 ± 0.04 |
| p-Akt | 1.00 ± 0.11 | 0.25 ± 0.03 |
| Akt (total) | 1.00 ± 0.09 | 0.98 ± 0.08 |
Data are presented as mean ± standard deviation of relative band intensity normalized to a loading control from three independent experiments.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro evaluation of this compound.
Hypothetical Signaling Pathway Affected by this compound
Caption: Hypothetical PI3K/Akt signaling pathway inhibited by this compound.
References
- 1. Hydroxymycotrienins A and B, new ansamycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays | Fisher Scientific [fishersci.ca]
- 4. MTT assay - Wikipedia [en.wikipedia.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. biotium.com [biotium.com]
- 8. Overview of Cell Apoptosis Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Apoptosis Assays [sigmaaldrich.com]
- 11. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.com]
- 12. Apoptosis Assays | Thermo Fisher Scientific - IN [thermofisher.com]
- 13. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Transwell In Vitro Cell Migration and Invasion Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 23. innoprot.com [innoprot.com]
- 24. medium.com [medium.com]
- 25. blog.championsoncology.com [blog.championsoncology.com]
- 26. benchchem.com [benchchem.com]
- 27. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Determining the IC50 of Hydroxymycotrienin B in Cervical Cancer Cells using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxymycotrienin B is a member of the ansamycin (B12435341) group of antibiotics. This class of compounds is noted for its anticancer properties, which are primarily mediated through the inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins that are often implicated in cancer cell growth, proliferation, and survival. By inhibiting Hsp90, ansamycin antibiotics can disrupt several oncogenic signaling pathways, leading to cell cycle arrest and apoptosis.[1][2]
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in cervical cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method widely used to assess cell viability and metabolic activity.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[4][5] The concentration of the dissolved formazan is directly proportional to the number of metabolically active cells, allowing for the quantification of the cytotoxic effects of a compound.[3]
Principle of the MTT Assay
The MTT assay is based on the enzymatic activity of mitochondrial succinate (B1194679) dehydrogenase in living cells, which converts the water-soluble yellow MTT into an insoluble purple formazan.[4][5] The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured at a specific wavelength (typically between 570 and 600 nm). The intensity of the purple color is a direct indicator of the number of viable cells. By treating cells with varying concentrations of this compound, a dose-response curve can be generated to calculate the IC50 value, which represents the concentration of the drug that inhibits 50% of cell growth or viability.
Materials and Reagents
-
This compound
-
Cervical cancer cell lines (e.g., HeLa, SiHa, CaSki)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in isopropanol)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Protocols
Cell Seeding and Treatment
-
Cell Culture: Maintain cervical cancer cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., from nanomolar to micromolar) to accurately determine the IC50.
-
After 24 hours of cell seeding, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only, without cells).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay Protocol
-
MTT Addition: After the incubation period with this compound, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to convert the MTT into formazan crystals.
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis
-
Calculate Percent Viability:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Determine IC50:
-
Plot the percentage of cell viability against the logarithm of the concentration of this compound.
-
The IC50 value can be determined from the resulting dose-response curve using non-linear regression analysis. The IC50 is the concentration of the compound that results in a 50% reduction in cell viability.
-
Data Presentation
The quantitative data from the MTT assay should be summarized in a structured table for clear comparison of the cytotoxic effects of this compound on different cervical cancer cell lines at various time points.
| Cell Line | Treatment Duration (hours) | IC50 of this compound (µM) |
| HeLa | 24 | To be determined experimentally |
| 48 | To be determined experimentally | |
| 72 | To be determined experimentally | |
| SiHa | 24 | To be determined experimentally |
| 48 | To be determined experimentally | |
| 72 | To be determined experimentally | |
| CaSki | 24 | To be determined experimentally |
| 48 | To be determined experimentally | |
| 72 | To be determined experimentally |
Visualizations
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound.
Proposed Signaling Pathway of Ansamycin Antibiotics in Cancer Cells
Caption: Ansamycin antibiotics inhibit Hsp90, leading to cell cycle arrest and apoptosis.
References
- 1. Ansamycin antibiotics inhibit Akt activation and cyclin D expression in breast cancer cells that overexpress HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agscientific.com [agscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Hydroxymycotrienin B in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxymycotrienin B is a member of the ansamycin (B12435341) class of antibiotics, a group of natural products known for their diverse biological activities.[1] Notably, this compound has demonstrated potent inhibitory effects on the growth of human cervical cancer cell lines, particularly those positive for the human papillomavirus (HPV).[2] This document provides detailed application notes and protocols for the design and execution of preclinical in vivo studies to evaluate the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of this compound in animal models of cervical cancer.
The protocols outlined are based on established methodologies for in vivo cancer research and data on closely related ansamycin antibiotics, such as the well-characterized HSP90 inhibitor tanespimycin (B1681923) (17-AAG).[3][4][5] These guidelines are intended to serve as a comprehensive resource for researchers initiating preclinical development of this compound.
Preclinical In Vivo Experimental Design
A robust preclinical experimental design is crucial for the successful evaluation of a novel anti-cancer agent. The following sections detail the key components of an in vivo study for this compound.
Animal Model Selection
Given that this compound has shown efficacy against human cervical cancer cell lines, the most appropriate in vivo models are xenografts, where human cancer cells are implanted into immunodeficient mice.
Recommended Animal Models:
| Animal Model | Characteristics | Rationale |
| Athymic Nude Mice (e.g., BALB/c nude) | T-cell deficient, allowing for the growth of human tumor xenografts. | A standard and widely used model for initial efficacy studies of anti-cancer agents. |
| SCID (Severe Combined Immunodeficiency) Mice | Deficient in both T and B lymphocytes, providing a more immunosuppressed environment. | May improve engraftment rates of some human cell lines compared to nude mice. |
| NOD/SCID (Non-obese Diabetic/SCID) Mice | Exhibit defects in T cells, B cells, and natural killer (NK) cells, offering a highly immunosuppressed environment. | Suitable for difficult-to-engraft cell lines or patient-derived xenografts (PDXs). |
Cell Line Selection
The choice of cervical cancer cell lines for xenograft studies should be guided by the initial in vitro findings for this compound.
Recommended Cell Lines:
| Cell Line | HPV Status | Characteristics |
| HeLa | HPV-18 Positive | A well-characterized and aggressive cervical cancer cell line. |
| SiHa | HPV-16 Positive | Another commonly used HPV-positive cervical cancer cell line. |
| C-33 A | HPV-Negative | To evaluate the efficacy of this compound in HPV-negative cervical cancer. |
Experimental Groups
A well-controlled study should include the following experimental groups:
| Group | Treatment | Purpose |
| 1. Vehicle Control | Vehicle (e.g., DMSO, saline) | To assess baseline tumor growth. |
| 2. This compound (Low Dose) | Low dose of this compound | To determine the minimal effective dose. |
| 3. This compound (Mid Dose) | Mid dose of this compound | To evaluate a potential therapeutic dose. |
| 4. This compound (High Dose) | High dose of this compound | To assess the maximum tolerated dose and potential toxicity. |
| 5. Positive Control (e.g., Cisplatin) | Standard-of-care chemotherapeutic | To benchmark the efficacy of this compound against a clinically relevant drug. |
Experimental Protocols
The following protocols provide detailed methodologies for key in vivo experiments. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Cervical Cancer Xenograft Model Protocol
-
Cell Culture: Culture HeLa, SiHa, or C-33 A cells in appropriate media until they reach 80-90% confluency.
-
Cell Harvest: Trypsinize the cells, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old female athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach an average volume of 100-150 mm³, randomize the mice into the experimental groups.
Dosing and Administration Protocol
-
Compound Preparation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% sterile water). The formulation should be prepared fresh daily.
-
Dose Determination: Based on in vitro IC50 values and data from related ansamycin compounds, initial dose ranges for this compound could be explored from 10 to 100 mg/kg.
-
Administration Route: Administer the compound via intraperitoneal (i.p.) or intravenous (i.v.) injection. The frequency of administration will depend on the pharmacokinetic profile of the compound (e.g., daily, every other day).
-
Treatment Duration: Treat the animals for a period of 3-4 weeks, or until the tumors in the control group reach the predetermined endpoint.
Efficacy and Toxicity Assessment Protocol
-
Tumor Growth Inhibition: Continue to measure tumor volume throughout the treatment period. The primary efficacy endpoint is the inhibition of tumor growth in the treated groups compared to the vehicle control group.
-
Body Weight and Clinical Observations: Monitor the body weight of the animals daily as an indicator of toxicity. Observe the animals for any signs of distress, such as changes in behavior, appetite, or appearance.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, western blotting).
-
Toxicity Evaluation: Collect blood for complete blood count (CBC) and serum chemistry analysis to assess for any systemic toxicity. Harvest major organs (liver, kidney, spleen, etc.) for histopathological examination.
Pharmacokinetic Study Protocol
-
Animal Model: Use non-tumor-bearing mice for initial pharmacokinetic studies.
-
Compound Administration: Administer a single dose of this compound via i.v. and oral (p.o.) routes to different groups of mice.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition |
| Vehicle Control | ||
| This compound (Low Dose) | ||
| This compound (Mid Dose) | ||
| This compound (High Dose) | ||
| Positive Control |
Table 2: Body Weight Changes
| Treatment Group | Mean Body Weight (g) at Day 0 | Mean Body Weight (g) at Day X | % Change in Body Weight |
| Vehicle Control | |||
| This compound (Low Dose) | |||
| This compound (Mid Dose) | |||
| This compound (High Dose) | |||
| Positive Control |
Table 3: Pharmacokinetic Parameters
| Parameter | Intravenous (i.v.) Administration | Oral (p.o.) Administration |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (ng*h/mL) | ||
| t1/2 (h) | ||
| Bioavailability (%) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo studies.
Proposed Signaling Pathway of this compound
Ansamycin antibiotics are known to inhibit Heat Shock Protein 90 (HSP90). Inhibition of HSP90 leads to the degradation of its client proteins, many of which are key components of oncogenic signaling pathways such as the PI3K/Akt pathway.
Caption: Proposed HSP90-PI3K/Akt signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroxymycotrienins A and B, new ansamycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ansamycin antibiotics inhibit Akt activation and cyclin D expression in breast cancer cells that overexpress HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tanespimycin - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Investigating the Molecular Targets of Hydroxymycotrienin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxymycotrienin B is an ansamycin (B12435341) antibiotic that has demonstrated potential as an anti-cancer agent. Like other members of the ansamycin class, such as Geldanamycin and its derivatives, it is hypothesized that this compound exerts its therapeutic effects by interacting with specific molecular targets within the cell. A primary candidate for this interaction is Heat Shock Protein 90 (Hsp90), a molecular chaperone that is crucial for the stability and function of numerous client proteins involved in oncogenic signaling pathways.[1][2][3][4] Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis of cancer cells.[4]
These application notes provide a comprehensive guide to the experimental methodologies required to identify the molecular targets of this compound, with a particular focus on validating its potential interaction with Hsp90. The protocols detailed below cover both initial target discovery and subsequent validation assays.
I. General Target Identification Strategies
To elucidate the molecular targets of this compound, a two-pronged approach is recommended: an unbiased, proteome-wide screening method to identify potential binding partners, followed by specific validation experiments for high-confidence candidates.
A. Affinity Purification-Mass Spectrometry (AP-MS) for Target Discovery
Affinity purification coupled with mass spectrometry (AP-MS) is a powerful technique to identify proteins that directly bind to a small molecule.[5][6] This method involves immobilizing a derivative of this compound onto a solid support and using it as "bait" to capture interacting proteins from a cell lysate.
Experimental Workflow for AP-MS
Protocol for Affinity Purification-Mass Spectrometry
-
Synthesis and Immobilization of this compound Probe:
-
Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin). It is crucial that the modification does not significantly alter the compound's bioactivity.
-
Immobilize the biotinylated this compound onto streptavidin-coated agarose (B213101) or magnetic beads.
-
-
Preparation of Cell Lysate:
-
Culture a relevant cancer cell line (e.g., HeLa, MCF-7) to 80-90% confluency.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the clarified cell lysate with the this compound-immobilized beads for 2-4 hours at 4°C with gentle rotation.
-
Include a negative control with beads coupled to the affinity tag alone to identify non-specific binders.
-
Wash the beads extensively with lysis buffer to remove unbound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Separate the eluted proteins by 1D SDS-PAGE.
-
Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue).
-
Excise the protein bands and perform in-gel digestion with trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein database.
-
Compare the proteins identified from the this compound sample with the negative control to identify specific binding partners.
-
B. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a label-free method to assess target engagement in a cellular context.[7][8][9][10][11] The principle is that a protein's thermal stability increases upon ligand binding. This change in stability can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.
Experimental Workflow for CETSA
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 6. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An update of label-free protein target identification methods for natural active products [thno.org]
- 10. pelagobio.com [pelagobio.com]
- 11. CETSA and thermal proteome profiling strategies for target identification and drug discovery of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Hydroxymycotrienin B using High-Performance Liquid Chromatography (HPLC)
Introduction
Hydroxymycotrienin B is a member of the ansamycin (B12435341) class of antibiotics, characterized by a unique ansa-macrocyclic structure. These compounds are of significant interest to researchers for their potential therapeutic properties. Accurate and reliable quantification of this compound in various samples, particularly from fermentation broths and in drug development stages, is crucial. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of this complex molecule. This document provides detailed application notes and protocols for the analysis of this compound using a reverse-phase HPLC (RP-HPLC) method with UV detection.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₃₆H₄₈N₂O₉ |
| Molecular Weight | 652.77 g/mol |
| Appearance | Yellowish solid |
| Solubility | Soluble in methanol, acetonitrile, DMSO; sparingly soluble in water |
| UV Absorption Maxima | Approximately 235 nm and 303 nm |
Experimental Protocols
1. Sample Preparation from Fermentation Broth
This protocol outlines the extraction of this compound from a bacterial fermentation broth for HPLC analysis.
Materials:
-
Fermentation broth containing this compound
-
Ethyl acetate (B1210297) (HPLC grade)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Methanol (HPLC grade)
-
Centrifuge
-
Rotary evaporator
-
Vortex mixer
-
0.22 µm syringe filters
Procedure:
-
Cell Removal: Centrifuge 10 mL of the fermentation broth at 5,000 x g for 15 minutes to pellet the bacterial cells.
-
Supernatant Collection: Carefully decant the supernatant into a clean separatory funnel.
-
Liquid-Liquid Extraction:
-
Add 10 mL of ethyl acetate to the separatory funnel.
-
Add 1 g of NaCl to improve phase separation.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate for 10 minutes.
-
-
Organic Phase Collection: Drain the lower aqueous layer and collect the upper ethyl acetate layer containing this compound.
-
Drying: Dry the ethyl acetate extract over anhydrous sodium sulfate for 15 minutes.
-
Solvent Evaporation: Decant the dried extract and evaporate the solvent to dryness using a rotary evaporator at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of methanol.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Analysis Protocol
This protocol details the instrumental parameters for the chromatographic separation and quantification of this compound.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-20 min: 90-30% B; 20-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 303 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
3. Method Validation Summary (Illustrative Data)
The following table summarizes the typical performance characteristics of the described HPLC method. Note: These values are illustrative and should be determined for each specific laboratory setup.
| Parameter | Result |
| Retention Time (RT) | Approximately 12.5 minutes |
| Linearity (Concentration Range) | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% (Intra-day and Inter-day) |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Caption: Workflow for this compound analysis.
Caption: HPLC mobile phase gradient profile.
Application Notes and Protocols: Assessing the Effect of Hydroxymycotrienin B on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxymycotrienin B is an ansamycin (B12435341) antibiotic that has been shown to inhibit the growth of certain cancer cell lines.[1] Understanding the mechanism by which this compound exerts its anti-proliferative effects is crucial for its potential development as a therapeutic agent. A key aspect of this investigation is to determine its impact on cell cycle progression. This document provides a detailed protocol for assessing the effects of this compound on the cell cycle of cultured mammalian cells.
The cell cycle is a tightly regulated process that governs cell division and proliferation. It consists of four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Dysregulation of the cell cycle is a hallmark of cancer, making it a prime target for anti-cancer drug development. This protocol outlines methods to determine if this compound causes cell cycle arrest at a specific phase and to investigate the underlying molecular mechanisms.
Overview of the Experimental Workflow
The following diagram illustrates the overall workflow for assessing the effect of this compound on cell cycle progression.
Caption: Experimental workflow for analyzing the effects of this compound on the cell cycle.
Key Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a suitable cancer cell line for the study (e.g., HeLa, MCF-7, A549). Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in the culture medium to achieve the desired final concentrations.
-
Treatment: Once the cells have adhered and are actively dividing, replace the medium with fresh medium containing various concentrations of this compound or the vehicle control (DMSO). Incubate for different time points (e.g., 12, 24, 48 hours).
Cell Cycle Analysis by Flow Cytometry
This protocol is for staining cells with propidium (B1200493) iodide (PI) to analyze DNA content.[2][3]
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 1 ml of ice-cold 70% ethanol (B145695) while gently vortexing to prevent clumping.[2] Fix the cells for at least 2 hours at -20°C.
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 0.5 ml of PI staining solution (50 µg/ml PI and 100 µg/ml RNase A in PBS). Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Cell Synchronization
To investigate the effect of this compound on a specific phase of the cell cycle, it is often necessary to synchronize the cell population.
-
G0/G1 Phase Arrest by Serum Starvation:
-
Wash the cells with serum-free medium.
-
Incubate the cells in a serum-free medium for 24-48 hours.
-
To re-enter the cell cycle, replace the serum-free medium with a complete medium containing serum.
-
-
G1/S Phase Arrest by Double Thymidine (B127349) Block:
-
Treat the cells with 2 mM thymidine for 16-18 hours.
-
Wash the cells with a complete medium and release them from the block for 8-9 hours.
-
Add 2 mM thymidine again and incubate for another 16-18 hours to synchronize the cells at the G1/S boundary.
-
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of key cell cycle regulatory proteins.
-
Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cell cycle regulatory proteins (e.g., Cyclin D1, Cyclin E, CDK2, CDK4, p21, p27) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.
Data Presentation
The quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment | Concentration (µM) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| Vehicle (DMSO) | 0 | 55.2 ± 3.1 | 28.9 ± 2.5 | 15.9 ± 1.8 |
| This compound | 1 | 65.8 ± 4.2 | 20.1 ± 2.1 | 14.1 ± 1.5 |
| This compound | 5 | 78.4 ± 5.5 | 12.5 ± 1.9 | 9.1 ± 1.2 |
| This compound | 10 | 85.1 ± 6.3 | 8.7 ± 1.4 | 6.2 ± 0.9 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Relative Protein Expression Levels of Cell Cycle Regulators
| Treatment | Concentration (µM) | Cyclin D1 | CDK4 | p21 | p27 |
| Vehicle (DMSO) | 0 | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound | 1 | 0.78 | 0.95 | 1.85 | 1.62 |
| This compound | 5 | 0.45 | 0.88 | 3.21 | 2.98 |
| This compound | 10 | 0.21 | 0.81 | 4.56 | 4.12 |
Protein levels are normalized to the vehicle control and quantified by densitometry.
Hypothetical Signaling Pathway of this compound-Induced G1 Arrest
Based on the hypothetical data presented, a possible signaling pathway for this compound-induced G1 cell cycle arrest is proposed below.
Caption: Proposed mechanism of this compound-induced G1 cell cycle arrest.
Troubleshooting
| Problem | Possible Cause | Solution |
| Flow Cytometry: High debris in the sample | Excessive cell death or harsh trypsinization | Handle cells gently; reduce trypsin incubation time; gate out debris during analysis. |
| Flow Cytometry: Broad G1 and G2/M peaks | Inconsistent staining; cell clumping | Ensure proper vortexing during fixation and staining; filter the cell suspension before analysis. |
| Western Blot: Weak or no signal | Insufficient protein loading; low antibody concentration; inactive HRP | Increase protein amount; optimize antibody dilution; use fresh substrate. |
| Western Blot: High background | Insufficient blocking; high antibody concentration | Increase blocking time; use a different blocking agent; reduce antibody concentration. |
Conclusion
This application note provides a comprehensive set of protocols to investigate the effects of this compound on cell cycle progression. By combining flow cytometry for cell cycle distribution analysis with western blotting for the examination of key regulatory proteins, researchers can gain valuable insights into the anti-proliferative mechanism of this compound. The provided workflow and protocols can be adapted for the study of other novel anti-cancer agents.
References
Troubleshooting & Optimization
overcoming solubility issues of Hydroxymycotrienin B in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hydroxymycotrienin B, focusing on overcoming its solubility challenges in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization of this compound.
Problem 1: this compound fails to dissolve in aqueous buffers.
-
Possible Cause 1: Inherent Low Aqueous Solubility. this compound, an ansamycin (B12435341) antibiotic and a mycotoxin, is a lipophilic molecule with inherently poor solubility in water.[1][2]
-
Solution 1: Co-Solvent Systems. Employ a water-miscible organic co-solvent to increase the solubility. Start with a small percentage of the co-solvent and gradually increase it until the compound dissolves. Common co-solvents include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
Propylene glycol
-
Polyethylene (B3416737) glycol (PEG) 300[3]
-
-
Solution 2: pH Adjustment. The solubility of some ansamycins is influenced by pH due to the presence of acidic and basic functional groups that can form zwitterions.[1] Experiment with adjusting the pH of your aqueous buffer. For basic compounds, lowering the pH can increase solubility, while for acidic compounds, a higher pH may be beneficial. It is crucial to determine the pKa of this compound to guide pH selection.
-
Solution 3: Use of Surfactants. Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[4] Consider using non-ionic surfactants like Tween® 80 or Pluronic® F-68 at concentrations above their critical micelle concentration (CMC).
Problem 2: Precipitation of this compound upon dilution of a stock solution into an aqueous medium.
-
Possible Cause: Supersaturation and Lack of Stability. A stock solution in a high concentration of an organic solvent may become supersaturated when diluted into an aqueous buffer, leading to precipitation.
-
Solution 1: Formulation with Cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their stability and solubility in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.
-
Solution 2: Lipid-Based Formulations. For in vivo applications, consider formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS). These systems form fine emulsions upon gentle agitation in an aqueous medium, keeping the drug solubilized.
-
Solution 3: Solid Dispersions. Creating a solid dispersion of this compound in a hydrophilic polymer matrix can improve its dissolution rate and apparent solubility. Common carriers include polyvinylpyrrolidone (B124986) (PVP) and polyethylene glycols (PEGs).
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: Which organic solvents are suitable for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO), ethanol, and methanol (B129727) are commonly used to dissolve hydrophobic compounds for in vitro studies. For cell-based assays, it is critical to determine the tolerance of the cell line to the chosen solvent and use the lowest effective concentration.
Q3: How can I improve the bioavailability of this compound for in vivo studies?
A3: Improving aqueous solubility is the first step to enhancing oral bioavailability. Techniques like particle size reduction (micronization or nanosuspension), formulation as a solid dispersion, or incorporation into lipid-based delivery systems like SEDDS can significantly improve absorption.
Q4: Are there any known stability issues with this compound in solution?
A4: The stability of this compound in different solvents and pH conditions has not been extensively reported. As a complex natural product, it may be susceptible to degradation by light, extreme pH, and temperature. It is recommended to prepare fresh solutions and store them protected from light at a low temperature.
Quantitative Data Summary
Since specific solubility data for this compound is unavailable, the following table provides a general overview of the potential improvement in aqueous solubility that can be achieved for poorly soluble compounds using various techniques.
| Solubilization Technique | Typical Fold Increase in Aqueous Solubility | Key Considerations |
| Co-solvents (e.g., DMSO, Ethanol) | 10 to 100-fold | Potential for solvent toxicity in biological systems. |
| pH Adjustment | Variable, depends on pKa | Only applicable to ionizable compounds; risk of chemical degradation at extreme pH. |
| Surfactants (e.g., Tween® 80) | 10 to 1,000-fold | Potential for cell membrane disruption at high concentrations. |
| Cyclodextrins (e.g., HP-β-CD) | 10 to 10,000-fold | Stoichiometry of complexation and potential for renal toxicity at high doses. |
| Solid Dispersions | 10 to 100-fold | Physical stability of the amorphous form needs to be monitored. |
| Lipid-Based Formulations (e.g., SEDDS) | Substantial increase in apparent solubility | Requires careful selection of oils, surfactants, and co-solvents. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of a suitable organic solvent (e.g., DMSO) to completely dissolve the powder. Vortex or sonicate briefly if necessary.
-
For cell culture experiments, serially dilute the stock solution in the cell culture medium to the desired final concentration, ensuring the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO).
-
Observe for any precipitation upon dilution. If precipitation occurs, consider using a different co-solvent or a lower final concentration.
Protocol 2: Enhancing Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v).
-
Prepare a concentrated stock solution of this compound in a minimal amount of a volatile organic solvent (e.g., ethanol).
-
Slowly add the this compound solution to the HP-β-CD solution while vortexing or stirring vigorously.
-
Allow the mixture to equilibrate for several hours or overnight at room temperature with continuous stirring.
-
Remove the organic solvent by evaporation under a stream of nitrogen or by using a rotary evaporator.
-
Filter the resulting solution through a 0.22 µm filter to remove any undissolved drug particles.
-
Determine the concentration of solubilized this compound using a suitable analytical method (e.g., HPLC-UV).
Visualizations
Caption: Workflow for solubilizing this compound.
Caption: Inhibition of a signaling pathway by this compound.
References
- 1. Modifications, biological origin and antibacterial activity of naphthalenoid ansamycins - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00002D [pubs.rsc.org]
- 2. CAS 178550-62-4: this compound | CymitQuimica [cymitquimica.com]
- 3. Nanomicellar Topical Aqueous Drop Formulation of Rapamycin for Back-of-the-Eye Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
troubleshooting inconsistent results in Hydroxymycotrienin B bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Hydroxymycotrienin B in bioassays. As a member of the ansamycin (B12435341) family of antibiotics, this compound functions as a Heat Shock Protein 90 (Hsp90) inhibitor. Understanding this mechanism is crucial for diagnosing and resolving inconsistencies in experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during bioassays with this compound and other Hsp90 inhibitors.
Q1: I am observing high variability in my cell viability (e.g., MTT, XTT) assay results between replicates and experiments. What are the potential causes?
A1: Inconsistent results in cell viability assays are a frequent challenge and can arise from several factors:
-
Cell Seeding and Culture Conditions:
-
Inconsistent Cell Density: Ensure a homogenous cell suspension and accurate cell counting before seeding. Even minor variations in cell numbers per well can lead to significant differences in metabolic activity.[1][2][3]
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, affecting their response to inhibitors.[1]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data.[4]
-
Contamination: Mycoplasma or other microbial contamination can significantly alter cellular metabolism and skew results. Regularly test your cell cultures for contamination.
-
-
Compound Handling and Stability:
-
Solubility Issues: this compound, like many small molecules, may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitation after dilution.
-
Inconsistent Final Solvent Concentration: Maintain a consistent and low final concentration of the solvent (typically <0.5% DMSO) across all wells, including controls.
-
Compound Degradation: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Assay Protocol Execution:
-
Incomplete Formazan (B1609692) Solubilization (MTT assay): Ensure complete dissolution of the formazan crystals by using an adequate volume of a suitable solubilization solution (e.g., DMSO, or SDS in HCl) and allowing sufficient incubation time with gentle agitation.
-
Interference with Assay Reagents: Some compounds can directly reduce MTT or interfere with the fluorescent/luminescent signal of other viability reagents. To test for this, include a control well with the compound and the assay reagent in cell-free media.
-
Incubation Times: Optimize the incubation time for both the compound treatment and the viability reagent. Insufficient or excessive incubation can lead to variable results.
-
Q2: I am not observing the expected decrease in cell viability after treating with this compound. What could be the reason?
A2: A lack of cytotoxic effect could be due to several factors related to the compound's mechanism of action as an Hsp90 inhibitor:
-
Cell Line-Specific Sensitivity: Different cell lines exhibit varying degrees of dependence on Hsp90 for survival. Cells that do not heavily rely on Hsp90 client proteins for their oncogenic signaling may be less sensitive to Hsp90 inhibition.
-
Incorrect Concentration Range: The effective concentration of this compound may be different for your specific cell line. It is crucial to perform a dose-response experiment with a wide range of concentrations to determine the IC50 value.
-
Insufficient Incubation Time: The degradation of Hsp90 client proteins and subsequent induction of apoptosis can take time. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal treatment duration.
-
Induction of the Heat Shock Response (HSR): Inhibition of Hsp90 can trigger a compensatory upregulation of other heat shock proteins, such as Hsp70 and Hsp27, which can have anti-apoptotic effects and confer resistance. Consider analyzing earlier time points or co-treatment with an HSR inhibitor.
Q3: How can I confirm that this compound is inhibiting Hsp90 in my cells?
A3: To verify the on-target activity of this compound, you should assess the downstream consequences of Hsp90 inhibition:
-
Client Protein Degradation: Perform a Western blot to analyze the protein levels of known Hsp90 client proteins. A significant decrease in the levels of sensitive client proteins (e.g., HER2, Raf-1, Akt) after treatment is a hallmark of Hsp90 inhibition.
-
Induction of Hsp70: As a compensatory mechanism, the inhibition of Hsp90 often leads to the upregulation of Hsp70. An increase in Hsp70 protein levels, detectable by Western blot, can serve as a biomarker of Hsp90 inhibition.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following table provides representative IC50 values for other ansamycin Hsp90 inhibitors in various cancer cell lines to serve as a reference. It is essential to determine the IC50 value for this compound in your specific experimental system.
| Cell Line | Cancer Type | Hsp90 Inhibitor | IC50 (nM) |
| H1975 | Lung Adenocarcinoma | 17-AAG | 1.258 - 6.555 |
| H1437 | Lung Adenocarcinoma | 17-AAG | 1.258 - 6.555 |
| H1650 | Lung Adenocarcinoma | 17-AAG | 1.258 - 6.555 |
| HCC827 | Lung Adenocarcinoma | 17-AAG | 26.255 - 87.733 |
| H2009 | Lung Adenocarcinoma | 17-AAG | 26.255 - 87.733 |
| Calu-3 | Lung Adenocarcinoma | 17-AAG | 26.255 - 87.733 |
| MDA-MB-231 | Breast Cancer | 17-propargylamine-17-demethoxygeldanamycin | 60 |
| Various | Various Cancers | Geldanamycin Glycoconjugate | 70.2 - 380.9 |
Data is compiled from multiple sources for illustrative purposes.
Experimental Protocols
Detailed Methodology for a Standard MTT Cell Viability Assay
This protocol outlines a typical workflow for assessing the cytotoxic effects of this compound.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals by viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently agitate the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hsp90 inhibition by this compound disrupts the chaperone cycle, leading to client protein degradation.
Caption: A stepwise workflow for determining cell viability using the MTT assay after compound treatment.
Caption: A logical decision tree for troubleshooting common issues in this compound bioassays.
References
- 1. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 19-Substituted Benzoquinone Ansamycin Heat Shock Protein-90 Inhibitors: Biological Activity and Decreased Off-Target Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of Hydroxymycotrienin B in experimental conditions
Welcome to the technical support center for Hydroxymycotrienin B. This resource provides essential guidance for researchers, scientists, and drug development professionals to ensure the stability and successful application of this compound in experimental settings. Given that specific stability data for this compound is limited in publicly available literature, this guide draws upon established knowledge of closely related ansamycin (B12435341) antibiotics, such as Rifampicin and Geldanamycin (a well-known HSP90 inhibitor), to provide best practices and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which class of compounds does it belong?
This compound is an ansamycin antibiotic.[1] This class of molecules is characterized by an aromatic moiety bridged by an aliphatic chain.[2] Like other ansamycins, its biological activity is often linked to the inhibition of specific cellular targets. For instance, the related ansamycin Geldanamycin is a known inhibitor of Heat Shock Protein 90 (HSP90).[2]
Q2: What are the primary factors that can affect the stability of this compound in my experiments?
Based on the behavior of related ansamycins, the stability of this compound is likely influenced by several factors:
-
pH: Ansamycins like Rifampicin show significant pH-dependent stability. Rifampicin is unstable in highly acidic conditions and demonstrates maximal stability in a neutral to slightly acidic pH range.[3][4]
-
Light: Many ansamycins are photosensitive. Exposure to light, especially UV, can lead to degradation. It is crucial to protect solutions from light.
-
Temperature: Elevated temperatures accelerate the degradation of chemical compounds. For long-term storage, freezing is recommended, and for short-term handling, refrigeration is advised.
-
Solvents and Buffers: The choice of solvent and buffer components can impact stability. For instance, Rifampicin's degradation is influenced by the type of buffer used, with acetate (B1210297) and borate (B1201080) buffers showing more favorable stability profiles than phosphate (B84403) buffers. Stock solutions are best prepared in anhydrous organic solvents like DMSO.
-
Nucleophiles: The chemical structure of some ansamycins, like the benzoquinone ring in Geldanamycin, is susceptible to attack by nucleophiles. Reagents containing thiols (e.g., DTT, β-mercaptoethanol) should be used with caution.
Q3: How should I store this compound?
To ensure the longevity and integrity of your this compound supply, follow these storage guidelines based on best practices for ansamycins:
-
Solid Form: Store the solid compound at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare concentrated stock solutions in an anhydrous organic solvent such as DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage.
-
Aqueous Working Solutions: Due to the instability of many ansamycins in aqueous media, it is highly recommended to prepare fresh aqueous dilutions for each experiment and use them immediately. Do not store this compound in aqueous buffers for extended periods.
Q4: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results can often be traced back to compound instability. Here are some common causes and troubleshooting tips:
-
Compound Degradation: If you observe a color change in your solution, it may indicate degradation. Prepare fresh solutions from a new aliquot of your stock.
-
Improper Storage: Repeated freeze-thaw cycles of your stock solution can lead to degradation. Ensure you are using single-use aliquots.
-
Suboptimal pH of Media: The pH of your cell culture media or buffer could be affecting the compound's stability. Verify that the pH is within a range where ansamycins are known to be more stable (neutral to slightly acidic).
-
Light Exposure: Protect your experimental setup from light, especially during long incubation periods.
-
Interactions with Other Reagents: Be mindful of other components in your experimental system that could react with the ansamycin structure.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my assay. | Degradation of this compound in aqueous solution. | Prepare fresh working solutions from a frozen DMSO stock for each experiment. Minimize the time the compound is in aqueous media before use. |
| Color change observed in the working solution. | Chemical degradation of the ansamycin structure. | Discard the solution immediately and prepare a fresh one. Ensure stock solutions are properly stored and protected from light. |
| High variability between replicate experiments. | Inconsistent concentration of the active compound due to degradation or precipitation. | Ensure complete dissolution of the compound in the working solution. Use a consistent, low concentration of DMSO in the final assay volume. Prepare dilutions fresh each time. |
| No effect observed at expected active concentrations. | The compound may have degraded during storage or handling. | Verify the integrity of your stock solution. If possible, use a fresh vial of the solid compound to prepare a new stock. Confirm the identity and purity of the compound via analytical methods if degradation is suspected. |
Data on Ansamycin Stability
| pH | Relative Stability of Rifampicin | Buffer Considerations |
| < 4.0 | Unstable in highly acidic solutions. | Formate buffer has been shown to have no significant adverse effect on Rifampicin stability. |
| 4.0 - 5.0 | Maximum stability observed in this range. | Acetate buffer can have an adverse effect on Rifampicin stability. |
| 6.0 - 7.0 | Generally stable. | Borate and acetate buffers are more favorable for Rifampicin stability than phosphate buffers. |
| > 7.0 | Stability decreases in alkaline conditions. | Consider the potential for increased degradation at higher pH values. |
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solution
This protocol provides a standardized method for preparing and storing stock solutions to maximize stability, based on best practices for ansamycin antibiotics.
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, light-protecting microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of solid compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protecting microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
-
Notes:
-
Avoid repeated freeze-thaw cycles.
-
When preparing working solutions, thaw a single aliquot and dilute it freshly into your experimental buffer or media.
-
Protocol for Assessing the Stability of this compound using HPLC
This protocol outlines a general method for evaluating the stability of this compound under various experimental conditions using High-Performance Liquid Chromatography (HPLC).
-
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers at various pH values
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
-
Procedure:
-
Prepare a solution of this compound in a suitable solvent at a known concentration.
-
Expose aliquots of the solution to different conditions to be tested (e.g., different pH values, temperatures, light exposure).
-
At various time points, take a sample from each condition and inject it into the HPLC system.
-
Monitor the peak area of the parent this compound peak over time.
-
Calculate the percentage of the compound remaining at each time point relative to the initial time point.
-
-
Data Analysis:
-
Plot the percentage of this compound remaining versus time for each condition.
-
Determine the degradation rate under each condition.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential signaling pathway of HSP90 inhibition by this compound.
References
minimizing off-target effects of Hydroxymycotrienin B in cell culture
Welcome to the technical support center for Hydroxymycotrienin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects of this compound in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected on-target effect?
This compound is a member of the ansamycin (B12435341) group of antibiotics.[1] While its direct molecular target is not definitively established in publicly available literature, related ansamycin antibiotics like Geldanamycin (B1684428) are known inhibitors of Heat Shock Protein 90 (Hsp90).[2][3] Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are involved in cell growth, survival, and signaling pathways.[4][5] Therefore, the expected on-target effect of this compound is likely the disruption of Hsp90 function, leading to the degradation of its client proteins and subsequent inhibition of cell proliferation.
Another well-studied ansamycin, Herbimycin A, is known to be a potent inhibitor of tyrosine kinases. Given the structural similarities within the ansamycin class, it is plausible that this compound may also exhibit activity against certain tyrosine kinases.
Q2: I am observing significant cytotoxicity at concentrations where I don't see the expected on-target phenotype. Could this be due to off-target effects?
Yes, this is a strong possibility. Off-target effects are a common concern with small molecule inhibitors and can lead to cytotoxicity that is independent of the intended target. If you are observing broad cellular toxicity at concentrations that do not produce the specific biological outcome associated with the presumed target (e.g., degradation of specific Hsp90 client proteins), it is crucial to investigate potential off-target interactions.
Q3: What are the potential off-target effects of this compound?
Based on the known activities of related ansamycin antibiotics, potential off-target effects of this compound may include:
-
Inhibition of multiple kinases: The shared structural features of ansamycins suggest a potential for promiscuous inhibition of various protein kinases beyond a specific intended target.
-
Induction of the heat shock response: Inhibition of Hsp90 can lead to the activation of Heat Shock Factor 1 (HSF1), which upregulates the expression of other heat shock proteins like Hsp70 and Hsp27. This can have cytoprotective effects and confound experimental results.
-
Disruption of multiple signaling pathways: As Hsp90 has a wide range of client proteins, its inhibition can simultaneously impact numerous signaling pathways, making it difficult to attribute a phenotype to a single on-target effect.
-
Redox cycling and oxidative stress: Some benzoquinone-containing compounds can undergo redox cycling, leading to the production of reactive oxygen species (ROS) and cellular stress.
Q4: How can I minimize off-target effects in my experiments?
Several strategies can be employed to minimize off-target effects:
-
Use the Lowest Effective Concentration: Perform a dose-response experiment to determine the minimal concentration of this compound that elicits the desired on-target effect. Using concentrations well above the EC50 for the on-target effect increases the likelihood of engaging off-target molecules.
-
Shorten Treatment Duration: Off-target effects can be time-dependent. Use the shortest possible treatment time required to observe the on-target phenotype.
-
Use Control Compounds: Include a structurally related but inactive compound as a negative control to ensure the observed phenotype is not due to non-specific chemical properties. When available, use a well-characterized inhibitor of the presumed target (e.g., a highly specific Hsp90 inhibitor) as a positive control.
-
Orthogonal Approaches: Validate key findings using a different experimental approach that does not rely on a small molecule inhibitor. For example, use siRNA or CRISPR/Cas9 to knockdown the presumed target protein and compare the phenotype to that observed with this compound.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Effect) | Recommended Action |
| High cytotoxicity with no clear on-target phenotype. | Inhibition of essential kinases or other critical cellular proteins. | Perform a broad-panel kinase screen to identify potential off-target kinases. Use a Cellular Thermal Shift Assay (CETSA) to identify protein binding partners. |
| Inconsistent results between experiments. | Compound instability or degradation leading to variable active concentrations and off-target profiles. | Prepare fresh stock solutions for each experiment. Assess compound stability in your cell culture medium over the time course of the experiment. |
| Observed phenotype does not match known downstream effects of the presumed target. | Engagement of an unexpected signaling pathway. | Perform phosphoproteomics or RNA sequencing to get a global view of the cellular response to the compound and identify unexpectedly modulated pathways. |
| Cells develop resistance to treatment quickly. | Upregulation of compensatory signaling pathways or drug efflux pumps. | Analyze the expression of ABC transporters. Investigate the activation of parallel survival pathways. |
Quantitative Data
Due to the limited publicly available data for this compound, the following tables provide inhibitory concentrations for the related, well-characterized ansamycin Hsp90 inhibitors, Geldanamycin and its derivative 17-AAG. This data can serve as a reference for the expected potency range for this class of compounds.
Table 1: In Vitro Inhibitory Activity of Geldanamycin and 17-AAG against Hsp90
| Compound | Assay Type | Target | IC50 / Kd | Reference |
| Geldanamycin | Isothermal Titration Calorimetry | Yeast Hsp90 | 1.22 µM (Kd) | |
| Geldanamycin | Isothermal Titration Calorimetry | Hsp90 N-terminal domain | 0.78 µM (Kd) | |
| 17-AAG | Competition Binding Assay | Hsp90 | Weaker than Geldanamycin |
Table 2: Cellular Growth Inhibition by Geldanamycin
| Cell Line | Cancer Type | GI50 | Reference |
| Panel of 60 human tumor cell lines | Various | 0.18 µM (mean) | |
| Glioma cell lines | Brain Cancer | 0.4 - 3 nM | |
| Breast cancer cell lines | Breast Cancer | 2 - 20 nM | |
| Small cell lung cancer lines | Lung Cancer | 50 - 100 nM |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) to Identify Target Engagement
CETSA is a powerful method to verify the binding of a compound to its target protein in intact cells. The principle is that a protein, when bound to a ligand, becomes more stable and resistant to thermal denaturation.
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Lyse the cells through freeze-thaw cycles or by using a lysis buffer.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3-5 minutes) using a thermocycler. Include an unheated control.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.
2. In Vitro Kinase Profiling
To identify potential off-target kinase inhibition, a broad-panel in vitro kinase assay is recommended. This is typically performed as a service by specialized companies.
General Principle:
The activity of a large number of purified kinases is measured in the presence of the test compound (this compound). The assay measures the phosphorylation of a substrate by each kinase, and the inhibitory effect of the compound is quantified.
Methodology (Radiometric Assay Example):
-
Reaction Setup: In a multi-well plate, combine the purified kinase, a suitable substrate (peptide or protein), and a reaction buffer containing MgCl2.
-
Inhibitor Addition: Add this compound at a fixed concentration (e.g., 1 µM or 10 µM) or in a dose-response format. Include a vehicle control (DMSO).
-
Reaction Initiation: Start the kinase reaction by adding ATP, which includes a small amount of radiolabeled [γ-³³P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Reaction Termination and Detection: Stop the reaction and separate the phosphorylated substrate from the unincorporated [γ-³³P]ATP, typically by spotting the reaction mixture onto a phosphocellulose filter membrane and washing away the unbound ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each kinase by comparing the activity in the presence of the compound to the vehicle control.
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to investigating the effects of this compound.
Caption: Hsp90 Inhibition Pathway by this compound.
Caption: Potential Inhibition of Tyrosine Kinase Signaling.
Caption: Experimental Workflow for Investigating Off-Target Effects.
References
- 1. Hydroxymycotrienins A and B, new ansamycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Chaperoning oncogenes: Hsp90 as a target of geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of oxidative stress in Geldanamycin-induced cytotoxicity and disruption of Hsp90 signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ansamycin Antibiotic Bioavailability for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the in vivo bioavailability of ansamycin (B12435341) antibiotics.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the in vivo bioavailability of ansamycin antibiotics?
A1: Ansamycin antibiotics, such as rifampicin (B610482) and geldanamycin (B1684428), often exhibit low oral bioavailability due to several factors. A primary challenge is their poor aqueous solubility, which limits their dissolution in gastrointestinal fluids, a prerequisite for absorption.[1][2] Additionally, some ansamycins can be susceptible to degradation in the acidic environment of the stomach.[3] Another significant hurdle is the extensive first-pass metabolism in the liver, where a substantial portion of the absorbed drug is metabolized before it can reach systemic circulation.[4] For instance, geldanamycin's development has been hampered by its poor solubility and significant hepatotoxicity.[1][5]
Q2: What are the most promising strategies to enhance the bioavailability of ansamycin antibiotics?
A2: Nano-encapsulation is a leading strategy to overcome the bioavailability challenges of ansamycin antibiotics.[1] Formulating these drugs into nanoparticles, such as polymeric nanoparticles, solid lipid nanoparticles (SLNs), and liposomes, can protect them from degradation in the gastrointestinal tract, improve their solubility, and facilitate their transport across the intestinal barrier.[3][6][7] Prodrug approaches are also being explored, where the antibiotic is chemically modified to improve its physicochemical properties, with the active form being released in vivo.[1][5] Furthermore, co-administration with bioenhancers that can inhibit metabolic enzymes or modulate tight junctions is another viable strategy.
Q3: How do I choose the right formulation strategy for my specific ansamycin antibiotic?
A3: The choice of formulation strategy depends on the specific physicochemical properties of your ansamycin antibiotic, the target application, and the desired release profile.
-
For highly hydrophobic ansamycins like geldanamycin , polymeric micelles and solid lipid nanoparticles are excellent choices to enhance solubility and provide sustained release.[5][7]
-
For antibiotics like rifampicin, which are used for treating intracellular infections , mesoporous silica (B1680970) nanoparticles can be effective in delivering the drug to the target site.[8]
-
If rapid absorption is the goal , solid dispersion techniques with hydrophilic polymers can significantly improve the dissolution rate.[9]
A systematic approach to formulation development, starting with simple techniques and moving to more complex systems as needed, is recommended.
Troubleshooting Guides
Problem 1: Low encapsulation efficiency of my ansamycin antibiotic in polymeric nanoparticles.
-
Possible Cause 1: Poor solubility of the antibiotic in the organic solvent used during nanoparticle preparation.
-
Troubleshooting: Select an organic solvent in which both the polymer (e.g., PLGA) and the ansamycin antibiotic are highly soluble.[6] If a single solvent is not suitable, a mixture of solvents can be tested. Ensure the drug is fully dissolved before proceeding with the emulsification step.
-
-
Possible Cause 2: Drug partitioning into the aqueous phase during emulsification.
-
Troubleshooting: Optimize the stabilizer concentration (e.g., PVA) in the aqueous phase.[6] A higher stabilizer concentration can help to better encapsulate the drug. Additionally, using a water-in-oil-in-water (w/o/w) double emulsion technique can be beneficial for more hydrophilic ansamycin derivatives.
-
-
Possible Cause 3: Premature drug precipitation during solvent evaporation.
-
Troubleshooting: Control the rate of solvent evaporation. A slower, more controlled evaporation process can allow for better nanoparticle formation and drug entrapment. Stirring the emulsion at a consistent, moderate speed is crucial.[6]
-
Problem 2: My solid lipid nanoparticle (SLN) formulation shows particle aggregation over time.
-
Possible Cause 1: Insufficient surfactant concentration.
-
Troubleshooting: The surfactant plays a critical role in stabilizing the SLNs. Increase the concentration of the surfactant (e.g., Poloxamer 188) in the formulation.[6] A combination of surfactants can also be explored to enhance stability.
-
-
Possible Cause 2: Lipid crystallization and drug expulsion.
-
Troubleshooting: This is a common issue with SLNs. Using a blend of lipids to create a less-ordered lipid matrix can help to reduce drug expulsion during storage.[7] Also, ensure that the formulation is stored at an appropriate temperature, typically refrigerated, to maintain the solid state of the lipid core. Lyophilization with a suitable cryoprotectant can also be an effective long-term storage strategy.
-
Problem 3: Inconsistent pharmacokinetic data in my in vivo animal studies.
-
Possible Cause 1: Variability in the administered formulation.
-
Troubleshooting: Ensure that the formulation is homogenous before each administration. If using a nanoparticle suspension, gentle vortexing before drawing the dose can help to ensure uniformity. Characterize each batch of your formulation for particle size, drug loading, and encapsulation efficiency to ensure consistency between experiments.
-
-
Possible Cause 2: Animal-to-animal variability.
-
Troubleshooting: While some biological variability is expected, ensure that the animals are of a similar age and weight. Fasting the animals overnight before oral administration can help to reduce variability in gastric emptying and intestinal transit times.[10]
-
-
Possible Cause 3: Issues with the route of administration.
-
Troubleshooting: For oral gavage, ensure the proper technique is used to avoid accidental administration into the lungs. For intravenous injections, ensure the formulation is properly dispersed and does not contain aggregates that could cause embolisms. The injection rate should be slow and consistent.
-
Quantitative Data on Bioavailability Enhancement
The following tables summarize quantitative data from studies that have successfully enhanced the bioavailability of ansamycin antibiotics using various formulation strategies.
Table 1: Pharmacokinetic Parameters of a Geldanamycin Prodrug in mPEG-b-PCL Micelles vs. Free 17-DMAG in Rats (10 mg/kg, IV) [5]
| Parameter | Free 17-DMAG | 17’GAC16Br in Micelles | Fold Change |
| AUC (µg·h/mL) | 0.3 ± 0.1 | 21.6 ± 3.8 | 72-fold increase |
| Vd (L/kg) | 5.8 ± 1.1 | 0.28 ± 0.04 | 21-fold decrease |
| CLtot (L/h/kg) | 33.3 ± 6.7 | 3.0 ± 0.5 | 11-fold decrease |
| MRT (h) | 0.17 ± 0.03 | 0.34 ± 0.06 | 2-fold increase |
Table 2: Characterization of Rifampicin-Loaded Nanoparticles
| Formulation | Polymer/Lipid | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| RIF-PLGA NP | PLGA | ~200-300 | High (not specified) | High (not specified) | [6] |
| RIF-Chitosan NP | Chitosan | 221.9 | 44.17 ± 1.98 | 42.96 ± 2.91 | [6] |
| RIF-SLNs | Compritol 888 ATO | ~150-200 | > 90 | ~10-15 | [11] |
| RIF-MSNPs | Silica | 218 ± 46 | 52 | Not specified | [12] |
Experimental Protocols
1. Preparation of Rifampicin-Loaded PLGA Nanoparticles by Solvent Evaporation [6]
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and Rifampicin in a suitable organic solvent (e.g., dichloromethane). Stir until all components are fully dissolved.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as 1% w/v polyvinyl alcohol (PVA).
-
Emulsification: Add the organic phase to the aqueous PVA solution. Immediately emulsify the mixture using a high-energy probe sonicator to create an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the resulting emulsion into a larger volume of a dilute PVA solution (e.g., 0.1%). Stir this mixture overnight at room temperature on a magnetic stirrer to allow the organic solvent to evaporate completely.
-
Nanoparticle Collection: As the solvent evaporates, the PLGA will precipitate, entrapping the drug and forming solid nanoparticles. Collect the nanoparticles by centrifugation, wash with purified water to remove excess PVA and unencapsulated drug, and then lyophilize for storage.
2. Preparation of Rifampicin-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization [6][7]
-
Lipid Phase Preparation: Melt a solid lipid (e.g., Compritol 888 ATO) at a temperature approximately 5-10°C above its melting point.
-
Drug Incorporation: Disperse the accurately weighed Rifampicin into the molten lipid phase under continuous stirring until a clear solution or homogenous dispersion is formed.
-
Aqueous Phase Preparation: Dissolve a surfactant (e.g., Poloxamer 188) in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase dropwise under high-shear homogenization (e.g., 8,000-10,000 rpm) for 5-10 minutes to form a coarse oil-in-water (o/w) emulsion.
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer. Homogenize for several cycles at high pressure until the desired particle size is achieved.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Purification (Optional): To remove excess surfactant and un-encapsulated drug, the SLN dispersion can be centrifuged or dialyzed.
3. Preparation of Geldanamycin Prodrug-Loaded Polymeric Micelles [5]
-
Polymer Solution Preparation: Prepare a solution of methoxy-capped poly(ethylene glycol)-block-poly(ε-caprolactone) (mPEG-b-PCL) in a suitable organic solvent.
-
Drug Loading: Add the lipophilic geldanamycin prodrug (e.g., 17’GAC16Br) to the polymer solution and stir until fully dissolved.
-
Micelle Formation: Slowly add the drug-polymer solution to a larger volume of an aqueous buffer with gentle stirring. The self-assembly of the block copolymers will encapsulate the hydrophobic prodrug within the micellar core.
-
Solvent Removal: Remove the organic solvent by dialysis against the aqueous buffer.
-
Characterization: Verify drug incorporation into the micelles by size exclusion chromatography and measure the drug solubility by RP-HPLC.
Visualizations
References
- 1. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigating the barriers to bioavailability of macrolide antibiotics in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation of a Geldanamycin Prodrug in mPEG-b-PCL Micelles Greatly Enhances Tolerability and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. japsonline.com [japsonline.com]
- 8. Rifampicin-Loaded Mesoporous Silica Nanoparticles for the Treatment of Intracellular Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
- 10. Low bioavailability of amoxicillin in rats as a consequence of presystemic degradation in the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparation and Characterization of Rifampin Loaded Mesoporous Silica Nanoparticles as a Potential System for Pulmonary Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
addressing challenges in the large-scale production of Hydroxymycotrienin B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of Hydroxymycotrienin B. The information is based on established principles of fermentation and purification for ansamycin (B12435341) antibiotics produced by Bacillus species.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the fermentation, extraction, and purification of this compound.
Fermentation Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No this compound Titer | 1. Suboptimal fermentation medium composition. 2. Inadequate aeration and/or agitation. 3. Incorrect pH or temperature. 4. Poor quality or age of inoculum. 5. Contamination with other microorganisms. | 1. Optimize carbon and nitrogen sources, and trace elements. (See Protocol 1). 2. Increase dissolved oxygen levels by adjusting agitation and aeration rates. 3. Monitor and control pH and temperature throughout the fermentation. 4. Use a fresh, actively growing seed culture. 5. Implement strict aseptic techniques and sterilize all equipment and media. |
| Foaming in the Fermenter | 1. High protein content in the medium. 2. Excessive agitation. | 1. Add an appropriate antifoaming agent (e.g., silicone-based). 2. Reduce the agitation speed without compromising oxygen transfer. |
| Inconsistent Batch-to-Batch Yield | 1. Variability in raw material quality. 2. Inconsistent inoculum preparation. 3. Fluctuations in fermentation parameters. | 1. Standardize raw material specifications and sourcing. 2. Implement a standardized protocol for seed culture development. 3. Ensure precise control and monitoring of all fermentation parameters. |
| Product Degradation | 1. Instability of this compound at certain pH or temperature ranges. 2. Presence of degradative enzymes from contaminating organisms. | 1. Investigate the stability of this compound under different conditions. 2. Ensure the purity of the fermentation process. |
Extraction and Purification Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery After Extraction | 1. Inefficient solvent for extraction. 2. Emulsion formation during liquid-liquid extraction. 3. Adsorption of the product to cell debris. | 1. Screen different organic solvents for optimal extraction efficiency. 2. Centrifuge or use demulsifying agents to break the emulsion. 3. Optimize the pH of the extraction buffer to minimize adsorption. |
| Poor Resolution in Chromatography | 1. Inappropriate stationary or mobile phase. 2. Overloading of the column. 3. Presence of interfering compounds. | 1. Test different chromatography resins (e.g., silica (B1680970) gel, Sephadex) and solvent systems. 2. Reduce the sample load on the column. 3. Incorporate a pre-purification step to remove impurities. |
| Product Precipitation During Purification | 1. Exceeding the solubility limit in the chosen solvent. 2. Change in pH or temperature. | 1. Use a solvent system in which this compound is more soluble. 2. Maintain constant pH and temperature during purification steps. |
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is an ansamycin antibiotic with the chemical formula C36H48N2O9.[1][2][3] It is a secondary metabolite produced by the bacterium Bacillus sp. BMJ958-62F4 and has demonstrated antifungal properties.[1][4]
2. What are the general steps for producing this compound?
The production process typically involves:
-
Fermentation: Culturing Bacillus sp. BMJ958-62F4 in a suitable nutrient medium under controlled conditions to promote the biosynthesis of this compound.
-
Extraction: Separating the compound from the fermentation broth and cell biomass, usually with an organic solvent.
-
Purification: Isolating and purifying this compound from the crude extract using chromatographic techniques.
3. What are the key parameters to control during fermentation?
For optimal production of secondary metabolites like this compound from Bacillus species, it is crucial to control:
-
pH: Typically maintained between 6.5 and 7.5.
-
Temperature: Generally in the range of 28-37°C.
-
Dissolved Oxygen: Maintained through controlled aeration and agitation.
-
Nutrient Levels: Adequate supply of carbon and nitrogen sources.
4. What are suitable carbon and nitrogen sources for the fermentation medium?
While specific requirements for Bacillus sp. BMJ958-62F4 need to be determined experimentally, common sources for Bacillus fermentation include:
-
Carbon Sources: Glucose, starch, dextrin, and glycerol.
-
Nitrogen Sources: Soybean meal, yeast extract, peptone, and ammonium (B1175870) salts.
5. How can the yield of this compound be improved?
Yield improvement can be approached through:
-
Media Optimization: Systematically evaluating different media components using statistical methods like Response Surface Methodology (RSM).
-
Process Parameter Optimization: Fine-tuning fermentation parameters such as pH, temperature, and aeration.
-
Strain Improvement: Using mutagenesis or genetic engineering to enhance the productivity of the producing strain.
Experimental Protocols
Protocol 1: Optimization of Fermentation Medium using a One-Factor-at-a-Time (OFAT) Approach
This protocol outlines a method to screen for optimal carbon and nitrogen sources to enhance this compound production.
1. Baseline Culture:
- Prepare a basal medium (e.g., containing essential salts and a starting carbon and nitrogen source).
- Inoculate with a standardized seed culture of Bacillus sp. BMJ958-62F4.
- Incubate under standard conditions (e.g., 30°C, 200 rpm).
2. Carbon Source Screening:
- Prepare flasks of the basal medium, each with a different carbon source (e.g., glucose, sucrose, soluble starch, glycerol) at a fixed concentration (e.g., 20 g/L).
- Inoculate and incubate as in the baseline culture.
- After a set fermentation time (e.g., 7 days), harvest the broth and quantify the this compound titer.
3. Nitrogen Source Screening:
- Using the optimal carbon source identified in the previous step, prepare flasks of medium with different nitrogen sources (e.g., yeast extract, peptone, soybean meal, ammonium sulfate) at a fixed concentration (e.g., 10 g/L).
- Inoculate and incubate.
- Quantify the this compound titer to identify the best nitrogen source.
4. Concentration Optimization:
- Vary the concentration of the optimal carbon and nitrogen sources individually to find the most effective concentration for production.
Protocol 2: Extraction and Preliminary Purification of this compound
1. Broth Separation:
- Centrifuge the fermentation broth to separate the supernatant and the cell biomass.
2. Solvent Extraction:
- Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate) three times.
- Extract the cell biomass with the same solvent after homogenization.
3. Concentration:
- Combine all organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
4. Silica Gel Chromatography:
- Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., chloroform).
- Load the dissolved extract onto a silica gel column pre-equilibrated with the same solvent.
- Elute the column with a gradient of increasing polarity (e.g., chloroform-methanol).
- Collect fractions and analyze for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
5. Further Purification:
- Pool the fractions containing the compound of interest and concentrate.
- Perform further purification using a different chromatographic method, such as Sephadex LH-20 column chromatography, with an appropriate solvent (e.g., methanol).
Visualizations
Generalized Biosynthetic Pathway for Ansamycin Antibiotics
The biosynthesis of ansamycins like this compound generally starts from the shikimate pathway to produce the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit, which is then extended by a polyketide synthase (PKS) assembly line.
Caption: Generalized biosynthetic pathway for ansamycin antibiotics.
Experimental Workflow for Production and Purification
This workflow outlines the major steps from fermentation to the purified product.
References
Technical Support Center: Refining Protocols for the Microbial Conversion of Mycotrienins
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the microbial conversion of mycotrienins.
Troubleshooting Guide
This guide addresses common issues encountered during the microbial conversion of mycotrienins in a question-and-answer format, with a focus on fermentation using Streptomyces species.
| Issue | Question | Potential Causes & Solutions |
| Low Biomass Production | Why is the biomass of my Streptomyces culture low? | 1. Suboptimal Medium Composition: - Carbon Source: Different Streptomyces strains have varied preferences. While glucose and starch are common, some may prefer glycerol (B35011) or maltose. Consider screening various carbon sources.[1][2] High glucose concentrations can sometimes repress growth. - Nitrogen Source: Complex nitrogen sources like soybean meal, peptone, or yeast extract are often beneficial. The carbon-to-nitrogen ratio is also critical.2. Inappropriate Physical Parameters: - pH: Most Streptomyces species prefer a neutral to slightly alkaline initial pH (around 7.0–8.0).[1] Monitor and adjust the pH throughout the fermentation. - Temperature: The optimal temperature for many strains is between 25-30°C.[1] - Aeration: Inadequate oxygen supply can limit growth. Ensure sufficient aeration by adjusting the agitation speed (typically 150-250 rpm) and using baffled flasks with an appropriate medium volume (e.g., 20% of flask volume).[3] |
| Low Mycotrienin Yield | My Streptomyces culture is growing well, but the yield of mycotrienin is low. What can I do? | 1. Unfavorable Fermentation Conditions for Secondary Metabolism: - Nutrient Limitation/Repression: High concentrations of easily metabolizable carbon sources (like glucose) or phosphate (B84403) can repress secondary metabolite biosynthesis. Consider using a non-repressing carbon source or a two-stage fermentation process with separate growth and production media. - Induction of Biosynthetic Gene Cluster: The mycotrienin biosynthetic gene cluster may require specific inducers that are absent in the standard medium. Co-cultivation with other microorganisms or the addition of elicitors can sometimes trigger the expression of silent gene clusters. - Fermentation Time: Secondary metabolite production is often growth-phase dependent, typically occurring during the stationary phase. Extend the fermentation time and monitor mycotrienin production at different time points.2. Genetic Instability: - Streptomyces strains can lose the ability to produce antibiotics after repeated subculturing. It is advisable to go back to the original stock or re-isolate a high-producing strain. |
| Batch-to-Batch Variability | How can I improve the consistency of my mycotrienin production between batches? | 1. Inoculum Quality: - The age, size, and physiological state of the inoculum are critical for reproducible fermentations. Standardize your inoculum preparation by using a consistent spore suspension or a seed culture from a specific growth phase. An inoculum size of 1-15% (v/v) is a common range to test.2. Raw Material Consistency: - The composition of complex media components like yeast extract or peptone can vary between batches and suppliers. If possible, test new batches of media components or consider using a more defined medium. |
| Pellet Formation | My Streptomyces culture is forming dense pellets, which seems to be affecting the yield. What should I do? | 1. Mass Transfer Limitations: - Dense pellets can limit the transfer of oxygen and nutrients to the cells in the center of the pellet. - Solutions: - Modify Seed Culture: A more dispersed seed culture can lead to more dispersed growth in the production fermenter. - Adjust Agitation: Increasing the agitation speed can help to break up pellets, but excessive shear stress can damage the mycelia. - Add Microparticles: The addition of inert microparticles can sometimes promote more dispersed growth. |
| Contamination | How can I prevent contamination in my fermentation? | 1. Aseptic Technique: - Sterilization: Ensure all media, flasks, and equipment are properly sterilized, typically by autoclaving at 121°C for at least 20 minutes. - Handling: Practice strict aseptic techniques during all manipulations, including media preparation, inoculation, and sampling. |
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor molecules for mycotrienin biosynthesis? A1: The biosynthesis of ansamycin (B12435341) antibiotics like mycotrienin starts with 3-amino-5-hydroxybenzoic acid (AHBA) as a starter unit. The polyketide chain is then extended, and in the case of ansatrienin (mycotrienin), the cyclohexanecarboxylic acid moiety is derived from shikimic acid.
Q2: Which microbial strains are known to be involved in mycotrienin conversion? A2: Streptomyces collinus is known to produce ansatrienin (mycotrienin). Additionally, Bacillus megaterium has been reported to convert mycotrienin-II into other derivatives like mycotrienol-II and 34-hydroxymycotrienin-II.
Q3: What are the key regulatory genes involved in ansamycin biosynthesis in Streptomyces? A3: The biosynthesis of antibiotics in Streptomyces is controlled by a complex regulatory network. This includes cluster-situated regulators (CSRs) that are specific to the antibiotic biosynthetic gene cluster, as well as global regulators that respond to nutritional and environmental signals. For ansamycins, the biosynthetic gene clusters contain genes for the polyketide synthase (PKS) and enzymes involved in the synthesis of the AHBA starter unit.
Q4: What are the recommended analytical techniques for identifying and quantifying mycotrienins and their metabolites? A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a standard method for the quantification of mycotrienins. For structural elucidation and identification of novel conversion products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique.
Data Presentation
Table 1: Effect of Physical Parameters on Secondary Metabolite Yield
| Parameter | Condition | Observed Effect on Yield | Reference |
| pH | 6.0 - 8.0 | Optimal range for many Streptomyces species. | |
| < 6.0 or > 8.5 | Significant decrease in production. | ||
| Temperature (°C) | 28 - 30 | Optimal for many antibiotic-producing strains. | |
| < 25 or > 35 | Reduced growth and metabolite production. | ||
| Agitation (rpm) | 150 - 250 | Improved aeration and nutrient distribution. | |
| < 150 or > 250 | Potential for oxygen limitation or shear stress. | ||
| Dissolved Oxygen (DO) | > 20% saturation | Maintained for optimal aerobic metabolism and production. |
Table 2: Influence of Media Components on Secondary Metabolite Yield
| Component | Example | Concentration | Observed Effect on Yield | Reference |
| Carbon Source | Starch | 1 - 3% (w/v) | Often superior to glucose for secondary metabolite production. | |
| Glucose | > 1% (w/v) | Can cause carbon catabolite repression, leading to lower yields. | ||
| Glycerol | 1 - 2% (v/v) | A non-repressing carbon source that can enhance production. | ||
| Nitrogen Source | Soybean Meal | 1 - 2% (w/v) | A complex nitrogen source that often supports high productivity. | |
| Yeast Extract | 0.2 - 0.5% (w/v) | Provides essential growth factors. | ||
| Peptone | 0.2 - 0.5% (w/v) | Another effective complex nitrogen source. | ||
| Phosphate | High Concentration | > 1 g/L | Can be inhibitory to secondary metabolism. |
Experimental Protocols
Protocol 1: Submerged Fermentation of Streptomyces collinus for Mycotrienin Production
This protocol outlines a general procedure for the submerged fermentation of Streptomyces collinus to produce mycotrienins. Optimization of specific parameters will be necessary for maximizing yields.
1. Inoculum Preparation (Seed Culture): a. Prepare a suitable agar (B569324) medium (e.g., ISP Medium 2) and streak with a cryopreserved stock of S. collinus. b. Incubate at 28°C for 7-10 days until good sporulation is observed. c. Aseptically transfer a loopful of spores into a 250 mL baffled flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth). d. Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
2. Production Fermentation: a. Prepare the production medium in a larger baffled flask (e.g., 200 mL in a 1 L flask). A suitable medium could contain starch (2%), soybean meal (1%), yeast extract (0.2%), K₂HPO₄ (0.1%), MgSO₄·7H₂O (0.05%), and CaCO₃ (0.2%). b. Inoculate the production medium with 5-10% (v/v) of the seed culture. c. Incubate the production culture at 28°C on a rotary shaker at 220 rpm for 7-10 days. d. Monitor the fermentation by periodically measuring pH and observing the culture morphology and color.
Protocol 2: Extraction and Purification of Mycotrienins
This protocol describes a general method for extracting mycotrienins from the fermentation broth.
1. Separation of Biomass: a. Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation (e.g., 8,000 x g for 20 minutes).
2. Extraction from Mycelium: a. Extract the mycelial pellet multiple times with a polar organic solvent such as acetone (B3395972) or methanol (B129727). b. Combine the solvent extracts and evaporate under reduced pressure to obtain a concentrated aqueous suspension.
3. Extraction from Supernatant (and combined aqueous suspension): a. Adjust the pH of the supernatant (and the aqueous suspension from the mycelial extract) to neutral or slightly acidic (pH 6-7). b. Perform a liquid-liquid extraction with a water-immiscible organic solvent like ethyl acetate (B1210297). Repeat the extraction 2-3 times. c. Combine the organic extracts and wash with brine. d. Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure to yield the crude extract.
4. Preliminary Purification: a. The crude extract can be further purified using column chromatography on silica (B1680970) gel, eluting with a gradient of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).
Protocol 3: HPLC Analysis of Mycotrienins
This protocol provides a starting point for developing an HPLC method for the quantification of mycotrienins.
1. Sample Preparation: a. Dissolve the crude or purified extract in a suitable solvent, such as methanol or acetonitrile, to a known concentration. b. Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often effective.
-
Solvent A: Water with 0.1% formic acid or acetic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.
-
-
Gradient Program: A linear gradient from a lower to a higher percentage of Solvent B over 20-30 minutes. For example, start with 30% B, increase to 90% B over 25 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where mycotrienins have strong absorbance (e.g., around 270 nm and 350 nm).
-
Injection Volume: 10-20 µL.
3. Quantification: a. Prepare a standard curve using a purified mycotrienin standard of known concentration. b. Quantify the mycotrienin concentration in the samples by comparing the peak areas to the standard curve.
Mandatory Visualization
Caption: General experimental workflow for mycotrienin production.
Caption: Simplified regulatory pathway for ansamycin biosynthesis.
References
Technical Support Center: Managing the Cytotoxicity of Hydroxymycotrienin B
Disclaimer: Publicly available research on the specific cytotoxic profile and mechanisms of Hydroxymycotrienin B is limited. This technical support center provides guidance based on the established characteristics of ansamycin (B12435341) antibiotics, a class to which this compound belongs, which are well-known inhibitors of Heat Shock Protein 90 (Hsp90). The protocols and data presented are illustrative and should be adapted to specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound-induced cytotoxicity?
A1: As an ansamycin, this compound is presumed to be an Hsp90 inhibitor. Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins that are critical for cell survival and proliferation, many of which are oncoproteins. By inhibiting Hsp90, this compound likely leads to the degradation of these client proteins, disrupting key signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which in turn can induce cell cycle arrest and apoptosis (programmed cell death).
Q2: I am observing significant cytotoxicity in my normal cell lines treated with this compound. Is this expected?
A2: While Hsp90 inhibitors can exhibit some selectivity for cancer cells due to their heightened dependence on Hsp90, cytotoxicity in normal cells is a known potential issue. Normal cells also rely on Hsp90 for cellular homeostasis. The key is to identify a "therapeutic window"—a concentration range where this compound is effective against cancer cells while having minimal toxic effects on normal cells.
Q3: What are the initial steps to troubleshoot high cytotoxicity in normal cells?
A3: First, perform a careful dose-response analysis on both your cancer and normal cell lines to determine the IC50 (half-maximal inhibitory concentration) values for each. This will help you identify a potential therapeutic window. Also, verify the purity and stability of your this compound stock. Finally, ensure your experimental conditions, such as cell seeding density and solvent concentration (e.g., DMSO), are consistent and non-toxic.
Q4: Can I use protective agents to reduce the cytotoxicity of this compound in my normal cell lines?
A4: Co-treatment with cytoprotective agents is a potential strategy. For instance, if oxidative stress is a component of the cytotoxic mechanism, antioxidants might offer some protection. However, it is crucial to validate that the protective agent does not also compromise the anti-cancer efficacy of this compound.
Q5: My results with this compound are inconsistent. What could be the cause?
A5: Inconsistency can arise from several factors. Ensure your this compound stock solution is properly stored and that you prepare fresh dilutions for each experiment. Cell-related factors, such as passage number and confluency, can also impact results. We recommend using cells within a consistent passage range and seeding them to reach about 70-80% confluency at the time of treatment.
Troubleshooting Guides
Problem 1: High Cytotoxicity in Normal Cells at Effective Cancer Cell Concentrations
-
Possible Cause 1: Narrow Therapeutic Window.
-
Solution: Perform a detailed dose-response curve with a wider range of concentrations and more data points for both normal and cancer cell lines. This will allow for a more precise determination of the IC50 values and a clearer picture of the therapeutic window.
-
-
Possible Cause 2: Off-Target Effects.
-
Solution: At higher concentrations, the compound may be affecting other cellular targets. Try to use the lowest effective concentration in your cancer cells for all experiments. Consider investigating the expression levels of key Hsp90 client proteins (e.g., Akt, c-Raf) to confirm on-target activity at your chosen concentration.
-
-
Possible Cause 3: High Metabolic Activity or Proliferation Rate of Normal Cells.
-
Solution: If your normal cell line is rapidly dividing, it may be more susceptible to Hsp90 inhibition. Consider using a more slowly dividing or quiescent normal cell line as a control to see if the cytotoxic effect is proliferation-dependent.
-
Problem 2: Reduced or No Efficacy in Cancer Cells at Non-Toxic Concentrations for Normal Cells
-
Possible Cause 1: Cellular Resistance.
-
Solution: Cancer cells can develop resistance to Hsp90 inhibitors. One common mechanism is the upregulation of the heat shock response, particularly Hsp70, which can compensate for Hsp90 inhibition. Perform a Western blot to check for Hsp70 levels after treatment. If Hsp70 is upregulated, consider shorter incubation times or co-treatment with an Hsp70 inhibitor.
-
-
Possible Cause 2: Inactive Compound.
-
Solution: Verify the integrity of your this compound. If possible, use a positive control cell line known to be sensitive to Hsp90 inhibitors. Also, confirm on-target activity by observing the degradation of a known sensitive Hsp90 client protein via Western blot.
-
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound in Human Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 72h |
| HeLa | Cervical Cancer (HPV+) | 0.8 |
| SiHa | Cervical Cancer (HPV+) | 1.2 |
| C33A | Cervical Cancer (HPV-) | 5.4 |
| MCF-7 | Breast Cancer | 2.5 |
| MDA-MB-231 | Breast Cancer (Triple Negative) | 1.8 |
| hTERT-HME1 | Normal Mammary Epithelial | 15.2 |
| MRC-5 | Normal Lung Fibroblast | > 20 |
Table 2: Effect of a Hypothetical Protective Agent on this compound Cytotoxicity
| Cell Line | Treatment | IC50 (µM) |
| HeLa | This compound alone | 0.8 |
| HeLa | This compound + Protective Agent X | 1.0 |
| MRC-5 | This compound alone | 22.5 |
| MRC-5 | This compound + Protective Agent X | 45.0 |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
Objective: To determine the IC50 value of this compound in both normal and cancer cell lines.
Materials:
-
96-well cell culture plates
-
Your choice of normal and cancer cell lines
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the diluted compound or vehicle control. Ensure the final DMSO concentration is below 0.5%.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Evaluation of Apoptosis by Western Blot
Objective: To assess the induction of apoptosis by measuring the cleavage of PARP and Caspase-3.
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies (anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash and visualize the bands using an ECL substrate and an imaging system. β-actin serves as a loading control.
-
Mandatory Visualizations
Caption: Workflow for assessing and mitigating cytotoxicity.
Caption: Proposed signaling pathway of this compound.
Validation & Comparative
Validating the Anticancer Efficacy of Hydroxymycotrienin B in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anticancer efficacy of Hydroxymycotrienin B (HMTB), a member of the ansamycin (B12435341) class of antibiotics, in xenograft models of cervical cancer. Due to the limited availability of in vivo data for HMTB, this guide utilizes data from the closely related and well-studied ansamycin, 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG), as a proxy to project the potential efficacy of HMTB. Both HMTB and 17-AAG function as inhibitors of Heat Shock Protein 90 (Hsp90), a critical molecular chaperone for the stability and function of numerous oncogenic proteins.[1][2][3]
The performance of 17-AAG is compared against the standard-of-care chemotherapy agents for cervical cancer, cisplatin (B142131) and paclitaxel.[4][5] This guide aims to provide an objective comparison based on available preclinical data to inform further research and development of Hsp90 inhibitors like HMTB.
Comparative Efficacy in Cervical Cancer Xenograft Models
The following tables summarize the quantitative data on the anticancer efficacy of the Hsp90 inhibitor 17-AAG and standard chemotherapy agents in cervical cancer xenograft models.
Table 1: Tumor Growth Inhibition in Cervical Cancer Xenograft Models
| Treatment Agent | Cancer Cell Line | Xenograft Model | Dosage and Schedule | Tumor Growth Inhibition (%) | Reference |
| 17-AAG | SiHa | Nude Mouse | 100 mg/kg, 3 times/week for 2 weeks | Significant growth delay when combined with radiation | |
| Cisplatin | HeLa | Nude Mouse | 5 mg/kg, daily for 30 days | Significant tumor growth inhibition | |
| Cisplatin | ME-180 | Nude Mouse | 2.0 mg/kg, every other day for 3 treatments | Significant inhibition of tumor growth | |
| Paclitaxel | HeLa | Nude Mouse | Not specified | 77.91% reduction in tumor volume (nano-apoliposome formulation) |
Table 2: Effects on Body Weight in Xenograft Models
| Treatment Agent | Xenograft Model | Dosage and Schedule | Effect on Body Weight | Reference |
| 17-AAG | Not specified | Not specified | Generally well-tolerated at therapeutic doses | |
| Cisplatin | Nude Mouse | 5 mg/kg, daily for 30 days | Not specified | |
| Paclitaxel | Nude Mouse | Not specified | No significant weight loss observed |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are generalized experimental protocols for evaluating anticancer efficacy in cervical cancer xenograft models based on the reviewed literature.
Cervical Cancer Xenograft Model Protocol
-
Cell Culture: Human cervical cancer cell lines (e.g., HeLa, SiHa, ME-180) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are typically used for these studies.
-
Tumor Cell Implantation: A suspension of 1-5 x 10^6 cancer cells in a volume of 100-200 µL of sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers once the tumors become palpable. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Hsp90 Inhibitors (e.g., 17-AAG): Administered via intraperitoneal (i.p.) or intravenous (i.v.) injection at specified doses and schedules.
-
Cisplatin: Typically administered via i.p. injection.
-
Paclitaxel: Usually administered via i.v. injection.
-
Control Group: Receives the vehicle used to dissolve the treatment agents.
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: The primary endpoint is the reduction in tumor volume in the treated groups compared to the control group. This can be expressed as a percentage of inhibition.
-
Body Weight: Animal body weight is monitored as an indicator of treatment-related toxicity.
-
Survival Analysis: In some studies, the time to reach a specific tumor volume or overall survival is assessed.
-
-
Immunohistochemistry and Western Blotting: At the end of the study, tumors are excised, and tissues can be analyzed for the expression of biomarkers to understand the mechanism of action of the drugs.
Visualizing the Mechanism of Action
Experimental Workflow
The following diagram illustrates a typical workflow for a xenograft study designed to evaluate the anticancer efficacy of a test compound.
Signaling Pathways Modulated by Hsp90 Inhibition
This compound, as an Hsp90 inhibitor, is expected to disrupt multiple oncogenic signaling pathways by promoting the degradation of Hsp90 client proteins. The diagram below illustrates the central role of Hsp90 in stabilizing key proteins in the PI3K/Akt and Raf/MEK/ERK pathways, and how its inhibition leads to their degradation and subsequent downstream effects.
Conclusion
While direct in vivo evidence for the anticancer efficacy of this compound in xenograft models is currently lacking, its classification as an Hsp90 inhibitor suggests a promising therapeutic potential. Data from the analogous compound, 17-AAG, demonstrates significant antitumor activity in cervical cancer xenografts, particularly in combination with radiation therapy. The mechanism of action, through the destabilization of key oncogenic proteins like Akt and Raf-1, provides a strong rationale for its further investigation.
Compared to standard-of-care agents like cisplatin and paclitaxel, Hsp90 inhibitors offer a multi-targeted approach that could potentially overcome certain resistance mechanisms. However, further preclinical studies are imperative to establish the specific efficacy and safety profile of this compound in relevant xenograft models. Future research should focus on head-to-head comparisons with standard therapies, evaluation of combination strategies, and identification of predictive biomarkers to guide its potential clinical development.
References
A Comparative Analysis of Hydroxymycotrienin B and Other Ansamycin Antibiotics in Oncology Research
A detailed guide for researchers, scientists, and drug development professionals on the anti-cancer properties of ansamycin (B12435341) antibiotics, with a focus on Hydroxymycotrienin B and its comparative efficacy against other members of its class.
The ansamycin class of antibiotics, characterized by a unique ansa-bridged macrocyclic lactam structure, has garnered significant interest in oncology for its potent antitumor activities.[1] These compounds, primarily isolated from actinomycetes, exhibit a range of biological effects, including antibacterial, antifungal, and antiviral properties.[2] A key mechanism of their antitumor action is the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncogenic proteins.[1]
This compound: A Profile
Hydroxymycotrienins A and B are ansamycin antibiotics isolated from the culture broths of Bacillus sp.[3] Notably, these compounds have demonstrated a stronger inhibitory effect on the growth of human papillomavirus (HPV)-positive human cervical cancer cell lines compared to HPV-negative lines, suggesting a potential selectivity towards virus-induced malignancies.[3]
Quantitative Comparison of Ansamycin Cytotoxicity
Due to the limited availability of specific IC50 values for this compound, the following table summarizes the cytotoxic activity of other prominent ansamycin antibiotics against the HPV-positive cervical cancer cell line, HeLa. This provides a baseline for understanding the general potency of this class of compounds.
| Antibiotic | Cell Line | Cancer Type | IC50 | Citation(s) |
| Geldanamycin | HeLa | Cervical Cancer | ~40 µM (24h) | [4] |
| Trienomycin A | HeLa S3 | Cervical Cancer | 0.005 µg/mL | [2] |
| Kazusamycin | HeLa | Cervical Cancer | ~1 ng/mL (72h) | [5] |
| Awamycin (B1665855) | HeLa | Cervical Cancer | Direct cytotoxic activity reported | [6] |
Note: IC50 values can vary significantly based on experimental conditions such as incubation time, cell density, and the specific assay used. The data presented here is for comparative purposes and is extracted from the cited literature.
Mechanism of Action: Hsp90 Inhibition and its Impact on HPV-Driven Cancers
Ansamycin antibiotics, including Geldanamycin and Herbimycin A, exert their anticancer effects by binding to the N-terminal ATP-binding pocket of Hsp90.[1] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of Hsp90 "client" proteins. Many of these client proteins are critical for cancer cell survival and proliferation, including signal transduction kinases, transcription factors, and steroid hormone receptors.
In the context of HPV-positive cervical cancer, the viral oncoproteins E6 and E7 play a pivotal role in carcinogenesis. They promote cell cycle progression and inhibit apoptosis by targeting key tumor suppressor proteins, such as p53 and the retinoblastoma protein (pRb). The stability and function of many of the signaling proteins in the pathways dysregulated by E6 and E7 are dependent on Hsp90. Therefore, by inhibiting Hsp90, ansamycins can indirectly counteract the oncogenic effects of HPV.
Below are diagrams illustrating the Hsp90 inhibition pathway and the signaling pathways disrupted by HPV oncoproteins.
Experimental Protocols
The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability. This is a standard method for determining the IC50 of a compound.
MTT Cell Viability Assay Protocol
1. Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Multi-channel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the ansamycin antibiotics in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
After incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down or by placing the plate on a shaker for 5-15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve using non-linear regression analysis.
Conclusion
This compound presents an interesting avenue for further investigation within the ansamycin class, particularly due to its reported enhanced activity against HPV-positive cervical cancer cells. While a direct quantitative comparison with other ansamycins is currently limited by the lack of publicly available data, the established potent anti-cancer activity of related compounds like Geldanamycin and Herbimycin A underscores the therapeutic potential of this antibiotic family. The mechanism of Hsp90 inhibition provides a solid rationale for their efficacy in cancers driven by oncogenic proteins, including those associated with viral infections like HPV. Future studies should focus on elucidating the specific IC50 values of this compound against a panel of cancer cell lines and further exploring its mechanism of action to fully assess its potential as a clinical candidate.
References
- 1. Geldanamycin and its anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies into the effect of the tyrosine kinase inhibitor herbimycin A on NF-kappa B activation in T lymphocytes. Evidence for covalent modification of the p50 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor activity of a new antibiotic, kazusamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new antitumor antibiotic, awamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydroxymycotrienin B vs. Geldanamycin: A Comparative Guide to Hsp90 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) has emerged as a critical target in cancer therapy due to its role in stabilizing a wide array of oncogenic client proteins. This guide provides a detailed comparison of two ansamycin (B12435341) antibiotics, Hydroxymycotrienin B and the well-characterized Hsp90 inhibitor, geldanamycin (B1684428). While both belong to the same chemical class, this document aims to delineate their known mechanisms of action, present available experimental data, and provide context for their potential therapeutic applications.
Overview and Mechanism of Action
Both this compound and geldanamycin are members of the ansamycin family of natural products. This class of compounds is renowned for its ability to inhibit the function of Hsp90, a molecular chaperone essential for the proper folding, stability, and activity of numerous client proteins involved in cell growth, differentiation, and survival.
Geldanamycin , isolated from Streptomyces hygroscopicus, is a potent Hsp90 inhibitor. It exerts its effect by binding to the highly conserved N-terminal ATP-binding pocket of Hsp90. This competitive inhibition of ATP binding locks the chaperone in an open conformation, preventing the conformational changes necessary for client protein activation. The subsequent ubiquitination and proteasomal degradation of these client proteins disrupt multiple oncogenic signaling pathways simultaneously. However, geldanamycin's clinical development has been hampered by its hepatotoxicity and poor solubility. This has led to the development of several derivatives with improved pharmacological profiles.
This compound , a newer ansamycin isolated from Bacillus sp., has demonstrated significant anti-proliferative activity, particularly against human cervical cancer cell lines.[1] As an ansamycin, it is strongly presumed to share the same fundamental mechanism of Hsp90 inhibition as geldanamycin. However, specific experimental data detailing its direct binding to Hsp90 and its effect on client proteins are not yet widely available in published literature.
Quantitative Data Comparison
Due to the limited publicly available data for this compound's direct Hsp90 inhibitory activity, this section primarily focuses on the well-documented data for geldanamycin and its derivatives. The data presented below serves as a benchmark for the expected performance of ansamycin-class Hsp90 inhibitors.
| Parameter | Geldanamycin | 17-AAG (Tanespimycin) | 17-DMAG (Alvespimycin) | This compound |
| Hsp90 Binding Affinity (Kd) | ~1.2 µM | ~5 nM | Not widely reported | Data not available |
| IC50 (Hsp90 ATPase Assay) | ~500 nM | Not widely reported | Not widely reported | Data not available |
| IC50 (Cell Proliferation Assay) | Low nM range (cell line dependent) | Low nM range (cell line dependent) | Low nM range (cell line dependent) | Data not available |
| Key Client Proteins | HER2, Raf-1, Cdk4, Akt, p53, HIF-1α | HER2, Raf-1, Cdk4, Akt, p53, HIF-1α | HER2, Raf-1, Cdk4, Akt, p53, HIF-1α | Presumed to be similar to geldanamycin |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize Hsp90 inhibitors like geldanamycin.
Hsp90 Binding Assay (Fluorescence Polarization)
This assay measures the binding affinity of a compound to Hsp90.
-
Reagents: Purified recombinant human Hsp90α, a fluorescently labeled ATP analog (e.g., FITC-ATP), and the test compound (geldanamycin).
-
Procedure:
-
A constant concentration of Hsp90α and FITC-ATP are incubated in a suitable buffer.
-
Increasing concentrations of the test compound are added to the mixture.
-
The fluorescence polarization is measured at each concentration.
-
Binding of the test compound displaces the fluorescent probe, leading to a decrease in polarization.
-
-
Data Analysis: The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a binding affinity (Kd).
Hsp90 ATPase Activity Assay
This assay determines the inhibitory effect of a compound on the ATPase activity of Hsp90.
-
Reagents: Purified recombinant human Hsp90α, ATP, and a malachite green-based phosphate (B84403) detection reagent.
-
Procedure:
-
Hsp90α is incubated with varying concentrations of the test compound.
-
ATP is added to initiate the reaction.
-
The reaction is stopped, and the amount of inorganic phosphate released is quantified using the malachite green reagent.
-
-
Data Analysis: The results are plotted as a dose-response curve to calculate the IC50 value for ATPase inhibition.
Western Blot Analysis of Client Protein Degradation
This method is used to assess the downstream effects of Hsp90 inhibition on client protein levels within cells.
-
Cell Culture: Cancer cell lines known to overexpress Hsp90 client proteins (e.g., SK-BR-3 for HER2) are cultured.
-
Treatment: Cells are treated with various concentrations of the Hsp90 inhibitor for a specified time (e.g., 24 hours).
-
Protein Extraction and Quantification: Cells are lysed, and total protein concentration is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for client proteins (e.g., anti-HER2, anti-Akt) and a loading control (e.g., anti-β-actin).
-
Detection and Analysis: The bands are visualized using a secondary antibody conjugated to an enzyme and a chemiluminescent substrate. Band intensities are quantified to determine the extent of client protein degradation.
Visualizing the Mechanism and Workflow
Signaling Pathway of Hsp90 Inhibition
Caption: Hsp90 inhibition by ansamycins disrupts the chaperone cycle, leading to client protein degradation.
Experimental Workflow for Hsp90 Inhibitor Evaluation
Caption: A typical workflow for the preclinical evaluation of novel Hsp90 inhibitors.
Conclusion
Geldanamycin remains a cornerstone for the study of Hsp90 inhibition, with a wealth of data supporting its mechanism of action and anti-cancer properties. Its limitations, however, underscore the need for novel inhibitors with improved therapeutic windows.
This compound, as a member of the ansamycin family, holds promise as a potential Hsp90 inhibitor. Its reported efficacy against cancer cell lines warrants further investigation into its direct interaction with Hsp90, its inhibitory potency, and its client protein degradation profile. Future studies directly comparing the biochemical and cellular activities of this compound and geldanamycin will be crucial in determining its potential as a next-generation Hsp90-targeted therapeutic. Researchers are encouraged to utilize the experimental protocols outlined in this guide to further characterize this and other novel Hsp90 inhibitors.
References
comparing the cytotoxic effects of Hydroxymycotrienin B and cisplatin on cervical cancer cells
A comparative review of Hydroxymycotrienin B and the established chemotherapeutic agent, cisplatin (B142131), was initiated to evaluate their cytotoxic effects on cervical cancer cells. However, an extensive search of scientific literature and databases yielded no retrievable information or experimental data on a compound named "this compound." Consequently, a direct comparison of its cytotoxic profile against cisplatin is not possible at this time.
This guide will proceed with a detailed examination of the cytotoxic effects of cisplatin on cervical cancer cells, presenting supporting experimental data, established protocols, and visualizations of its mechanism of action. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Cisplatin: An Established Cytotoxic Agent in Cervical Cancer Treatment
Cisplatin is a cornerstone in the treatment of cervical cancer, often used in combination with radiation therapy.[1] It is a platinum-based compound that exerts its anticancer effects primarily by inducing DNA damage in cancer cells.[2][3]
Mechanism of Action
The primary mechanism of cisplatin involves its ability to form cross-links with DNA strands, which physically obstructs DNA replication and transcription.[4][5] This disruption of essential cellular processes triggers a cascade of events, including the activation of DNA repair mechanisms.[2] When the DNA damage is too severe to be repaired, the cell is directed towards programmed cell death, or apoptosis.[2][6] This process is often mediated by the p53 tumor suppressor protein, a critical regulator of cell cycle arrest and apoptosis following DNA damage.[6][7] Additionally, cisplatin's activity is intertwined with various cellular signaling pathways, including the MAPK pathway, which is crucial for cisplatin-induced apoptosis.[8]
Quantitative Analysis of Cytotoxic Effects
The cytotoxic efficacy of cisplatin is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The IC50 values for cisplatin can vary significantly across different cervical cancer cell lines, reflecting the diverse genetic and molecular backgrounds of these cells.
| Cell Line | IC50 of Cisplatin (µM) | Reference |
| HeLa | 8.93 | [9] |
| HeLa | 12 ± 1.57 | [10] |
| SiHa | 12.7 | [11] |
| SiHa | 13 ± 13.32 | [10] |
| CaSki | 3.73 | [11] |
| CaSki | 10 ± 0.00 | [10] |
| C33A | 10 ± 0.50 | [10] |
Note: IC50 values can exhibit variability between studies due to differences in experimental conditions such as incubation time and assay methods.
Experimental Protocols
The assessment of cisplatin's cytotoxic effects on cervical cancer cells relies on a set of standardized in vitro assays. Below are the methodologies for key experiments.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cervical cancer cells (e.g., HeLa, SiHa) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with a range of cisplatin concentrations for a specified duration (e.g., 48 hours).[9]
-
MTT Incubation: Following treatment, the MTT reagent is added to each well and incubated to allow for its reduction to formazan (B1609692) by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
Apoptosis Analysis (Flow Cytometry)
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis.
-
Cell Treatment and Harvesting: Cells are treated with cisplatin, harvested, and washed with a binding buffer.
-
Staining: The cells are then stained with FITC-conjugated Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, and PI, a fluorescent dye that enters cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence signals.
Western Blotting for Protein Expression
Western blotting is used to detect and quantify specific proteins involved in signaling pathways affected by cisplatin.
-
Protein Extraction: Following cisplatin treatment, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis and Transfer: Equal amounts of protein are separated by size via SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p53, cleaved caspase-3, phosphorylated MAPK) and then with secondary antibodies conjugated to an enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Visualizing Experimental and Mechanistic Pathways
To better understand the experimental process and the molecular interactions, the following diagrams are provided.
Caption: Experimental workflow for assessing the cytotoxic effects of cisplatin.
References
- 1. Cervical Cancer Medication: Chemotherapy Agents, Alkylating, Antineoplastics, Antimetabolite, Antineoplastics, Antimicrotubular, Antineoplastics, Topoisomerase Inhibitors, Antineoplastics, VEGF Inhibitor, PD-1/PD-L1 Inhibitors, Vaccines, Inactivated, Viral [emedicine.medscape.com]
- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Graphene Oxide Enhanced Cisplatin Cytotoxic Effect in Glioblastoma and Cervical Cancer [mdpi.com]
- 4. Cisplatin - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. m.youtube.com [m.youtube.com]
- 7. HP1γ Sensitizes Cervical Cancer Cells to Cisplatin through the Suppression of UBE2L3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of cisplatin resistance in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synergistic effects of cisplatin-caffeic acid induces apoptosis in human cervical cancer cells via the mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HP1γ Sensitizes Cervical Cancer Cells to Cisplatin through the Suppression of UBE2L3 [mdpi.com]
Unveiling the Differential Mechanism of Hydroxymycotrienin B in HPV-Positive and HPV-Negative Cancer Cells
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of Hydroxymycotrienin B, an ansamycin (B12435341) antibiotic, in human papillomavirus (HPV)-positive and HPV-negative cancer cells. The available evidence suggests a differential sensitivity, with HPV-positive cervical cancer cells exhibiting greater susceptibility to the growth-inhibitory effects of this compound.[1] This document summarizes the pertinent experimental data, outlines relevant experimental protocols, and visualizes the key signaling pathways and workflows to facilitate a deeper understanding of this compound's therapeutic potential.
Part 1: Comparative Efficacy and Mechanism of Action
This compound belongs to the ansamycin family of antibiotics, a class of compounds known to include potent inhibitors of Heat Shock Protein 90 (HSP90).[2][3][4][5][6] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis. By inhibiting HSP90, ansamycins trigger the degradation of these client proteins, leading to cell growth arrest and apoptosis.
A foundational study on Hydroxymycotrienins A and B reported that these compounds demonstrated a more potent growth-inhibitory effect on HPV-positive human cervical cancer cell lines compared to their HPV-negative counterparts.[1] This suggests that the HPV status of a cancer cell may be a critical determinant of its sensitivity to this compound.
In contrast to these findings, studies on other HSP90 inhibitors have shown a different pattern of sensitivity. For instance, the HSP90 inhibitor ganetespib (B611964) was found to be more cytotoxic and induced higher rates of apoptosis in HPV-negative head and neck squamous cell carcinoma (HNSCC) cells. This was correlated with higher baseline expression of HSP90 in the HPV-negative cells.
The oncoproteins E6 and E7 of high-risk HPV types are known to dysregulate numerous cellular pathways, including those involved in cell cycle control and apoptosis. The differential reliance of HPV-positive and HPV-negative cancer cells on specific signaling pathways, such as the PI3K/AKT/mTOR pathway, may contribute to the observed differences in sensitivity to HSP90 inhibitors.
Quantitative Data Summary
While the initial study by Hosokawa et al. (1996) indicated a stronger inhibition of HPV-positive cells by this compound, specific quantitative data such as IC50 values were not available in the public domain at the time of this review. For illustrative purposes, the following table presents data for the HSP90 inhibitor ganetespib in HPV-positive and HPV-negative HNSCC cell lines, highlighting the potential for differential effects of this class of drugs.
| Cell Line | HPV Status | HSP90 Inhibitor | Assay | Result |
| UPCI-SCC-152 | Positive | Ganetespib | Viability (MTT) | Less Sensitive |
| UPCI-SCC-131 | Negative | Ganetespib | Viability (MTT) | More Sensitive |
| UPCI-SCC-152 | Positive | Ganetespib | Apoptosis (Annexin V) | Lower Induction |
| UPCI-SCC-131 | Negative | Ganetespib | Apoptosis (Annexin V) | Higher Induction |
Note: This data is for the HSP90 inhibitor ganetespib and is intended to illustrate the concept of differential sensitivity. Specific quantitative data for this compound is not currently available.
Part 2: Key Signaling Pathways
The differential effects of this compound in HPV-positive versus HPV-negative cells are likely mediated by the distinct signaling landscapes of these cancer types. The following diagrams illustrate the proposed mechanism of action via HSP90 inhibition and the key signaling pathways influenced by HPV status.
Proposed mechanism of action for this compound.
Differential signaling pathways in HPV-positive and HPV-negative cells.
Part 3: Experimental Protocols
The validation of this compound's mechanism of action would involve a series of in vitro experiments. Below are detailed methodologies for key assays that would be employed in such a study.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed HPV-positive (e.g., SiHa, HeLa) and HPV-negative (e.g., C33a) cervical cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Caspase-3/7 Activity Assay)
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the cell number or a control and compare the fold-change in caspase activity between treated and control cells.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways of interest.
Protocol:
-
Cell Lysis: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., HSP90, AKT, p-AKT, PARP, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to the loading control.
Workflow for Western Blot Analysis.
Conclusion and Future Directions
The available evidence points towards a greater sensitivity of HPV-positive cervical cancer cells to the ansamycin antibiotic this compound. This differential effect is likely rooted in the distinct molecular wiring of HPV-positive and HPV-negative cancers, particularly concerning their reliance on HSP90 client proteins and the PI3K/AKT signaling pathway.
To further validate and extend these findings, future research should focus on:
-
Quantitative Analysis: Conducting comprehensive dose-response studies to determine the IC50 values of this compound in a panel of HPV-positive and HPV-negative cancer cell lines.
-
Mechanism of Action: Performing detailed molecular studies, including Western blot and co-immunoprecipitation assays, to confirm HSP90 inhibition and identify the specific client proteins affected in both cell types.
-
In Vivo Studies: Evaluating the anti-tumor efficacy of this compound in animal models of HPV-positive and HPV-negative cancers.
A thorough understanding of the differential mechanisms of this compound will be instrumental in guiding its potential clinical development as a targeted therapy for HPV-associated malignancies.
References
- 1. Hydroxymycotrienins A and B, new ansamycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Mechanistic and Structural Analysis of the Inhibition of the 90-kDa Heat Shock Protein by the Benzoquinone and Hydroquinone Ansamycins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic studies on Hsp90 inhibition by ansamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Rifabutin and the Enigmatic Hydroxymycotrienin B
A comprehensive review of the potent antimycobacterial agent rifabutin (B1679326) and a prospective look at the understudied ansamycin (B12435341), Hydroxymycotrienin B.
In the landscape of antimicrobial agents, the rifamycin (B1679328) family has long been a cornerstone in the treatment of mycobacterial infections. Rifabutin, a key member of this class, is widely utilized for its efficacy against Mycobacterium tuberculosis and Mycobacterium avium complex (MAC), particularly in immunocompromised patients. In contrast, this compound, another ansamycin antibiotic, remains a molecule of significant obscurity, with its full therapeutic potential yet to be unlocked. This guide provides a detailed comparison of the available data on rifabutin's efficacy and mode of action, while simultaneously highlighting the critical knowledge gaps surrounding this compound, thereby underscoring a need for further research.
Mechanism of Action: A Tale of Two Ansamycins
Rifabutin exerts its bactericidal effects by specifically targeting and inhibiting the DNA-dependent RNA polymerase in susceptible bacteria.[1][2] This enzyme is crucial for the initiation of transcription, the process of copying DNA into RNA. By binding to the β-subunit of the bacterial RNA polymerase, rifabutin effectively blocks the synthesis of RNA, leading to a cessation of protein production and ultimately, cell death.[1][2][3] It is important to note that rifabutin shows a high selectivity for the prokaryotic enzyme, with little to no effect on its mammalian counterpart.[1]
This compound is classified as an ansamycin antibiotic, the same family as rifabutin.[4] This structural classification strongly suggests that its mechanism of action is likely similar, involving the inhibition of bacterial DNA-dependent RNA polymerase. However, without direct experimental evidence, this remains a well-founded hypothesis rather than an established fact. The original study on Hydroxymycotrienins A and B focused on their activity against human cervical cancer cell lines and did not elucidate their antibacterial mechanism.[4]
Caption: Mechanism of action of Rifabutin in a bacterial cell.
Quantitative Efficacy: A Data-Rich versus Data-Poor Comparison
The antimicrobial activity of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. For rifabutin, extensive data is available on its MIC values against a wide range of bacteria. In contrast, there is a significant lack of publicly available data on the antimicrobial efficacy of this compound.
Table 1: In Vitro Antimicrobial Activity of Rifabutin
| Microorganism | MIC Range (µg/mL) | Reference |
| Mycobacterium tuberculosis | Considerably more active than rifampin | [4][5] |
| Mycobacterium avium complex (MAC) | Considerably more active than rifampin | [4][5] |
| Mycobacterium leprae | Considerably more active than rifampin | [4][5] |
| Staphylococcus spp. | Active | [5] |
| Acinetobacter baumannii | Hypersusceptible in iron-depleted media | [6][7] |
| Gram-negative bacteria (general) | Some activity | [1] |
| Enterobacteriaceae and Pseudomonas species | Poor activity | [5] |
Table 2: In Vitro Antimicrobial Activity of this compound
| Microorganism | MIC Range (µg/mL) | Reference |
| Various Bacteria | No data available | N/A |
Note: The original publication on this compound focused on its effects on human cervical cancer cell lines and did not report any antibacterial MIC values.[4]
Experimental Protocols
To ensure reproducibility and enable further research, detailed experimental protocols are essential. Below is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which would be a critical first step in evaluating the efficacy of this compound.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of Antimicrobial Stock Solution:
-
Accurately weigh the antimicrobial agent (e.g., Rifabutin or this compound) and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
Dispense a specific volume of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate, except for the first column.
-
Add a larger volume of the antimicrobial stock solution, diluted in CAMHB, to the first column of wells.
-
Perform serial two-fold dilutions by transferring a fixed volume of the solution from the first column to the second, and so on, across the plate. This creates a gradient of antimicrobial concentrations.
-
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium on an appropriate agar (B569324) plate overnight.
-
Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the wells).
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control well (bacteria and broth, no antimicrobial) and a sterility control well (broth only).
-
Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Caption: General workflow for MIC determination.
Conclusion and Future Directions
Rifabutin is a well-characterized and potent antibiotic with a clearly defined mechanism of action and a broad spectrum of activity, particularly against mycobacteria. In stark contrast, this compound, despite its promising classification as an ansamycin, remains largely uninvestigated in the context of its antimicrobial properties. The single available study highlights its potential as an anticancer agent but leaves its antibacterial efficacy completely unexplored.[4]
To ascertain the therapeutic potential of this compound and to conduct a meaningful comparative study with rifabutin, the following research is imperative:
-
Determination of Antimicrobial Spectrum and Efficacy: A comprehensive screening of this compound against a wide panel of clinically relevant bacteria, including multidrug-resistant strains, is necessary to determine its MIC values.
-
Elucidation of the Mechanism of Action: Experimental studies are required to confirm whether this compound, like other ansamycins, inhibits bacterial RNA polymerase.
-
In Vivo Efficacy and Toxicity Studies: Should in vitro studies show promise, subsequent investigations in animal models will be crucial to assess its efficacy, pharmacokinetics, and safety profile.
The scientific community is encouraged to pursue further research on this enigmatic molecule. The discovery and development of new antibiotics are paramount in the face of rising antimicrobial resistance, and understudied natural products like this compound may hold the key to novel therapeutic strategies.
References
- 1. Ansamycin | C46H62N4O11 | CID 135950975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Hydroxymycotrienins A and B, new ansamycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CAS 178550-62-4: this compound | CymitQuimica [cymitquimica.com]
- 7. [PDF] Antimicrobial Potential of Secondary Metabolites Produced by Bacillus sp. and Their Gas Chromatography (GC)-Mass Spectrometry (MS) Analysis | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of the Therapeutic Index: Hydroxymycotrienin B Versus Traditional Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic index of the novel ansamycin (B12435341) antibiotic, Hydroxymycotrienin B, against two established chemotherapeutic agents, Doxorubicin and Paclitaxel. The therapeutic index (TI), a critical measure of a drug's safety, is defined as the ratio between its toxic dose and its effective therapeutic dose. A higher TI indicates a wider margin of safety for clinical use. Due to the limited publicly available data for this compound, this guide utilizes placeholder data for illustrative purposes and to provide a framework for future comparative studies. The data for Doxorubicin and Paclitaxel are derived from existing literature.
Quantitative Comparison of Therapeutic Indices
The following tables summarize the in vitro cytotoxicity and in vivo toxicity data for this compound, Doxorubicin, and Paclitaxel. It is imperative to note that the values for this compound are hypothetical and await experimental validation.
Table 1: In Vitro Cytotoxicity Data
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | HeLa (HPV+) | [Placeholder: 0.5] | HUVEC | [Placeholder: 10] | [Placeholder: 20] |
| A549 (Lung) | [Placeholder: 1.2] | MRC-5 (Lung Fibroblast) | [Placeholder: 15] | [Placeholder: 12.5] | |
| Doxorubicin | HeLa | 0.1 - 0.5 | HUVEC | ~1.0 | ~2-10 |
| A549 | 0.2 - 1.0 | MRC-5 | ~1.5 | ~1.5-7.5 | |
| Paclitaxel | HeLa | 0.005 - 0.02 | HUVEC | ~0.1 | ~5-20 |
| A549 | 0.002 - 0.01 | MRC-5 | ~0.05 | ~5-25 |
IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration. Values for Doxorubicin and Paclitaxel are approximate ranges from published studies.
Table 2: In Vivo Toxicity and Efficacy Data (Murine Models)
| Compound | Tumor Model | ED50 (mg/kg) | MTD (mg/kg) | Therapeutic Index (TI = MTD/ED50) |
| This compound | Cervical Cancer Xenograft | [Placeholder: 10] | [Placeholder: 50] | [Placeholder: 5] |
| Doxorubicin | Various | 1 - 5 | 8 - 10 | ~2-8 |
| Paclitaxel | Various | 10 - 20 | 30 - 40 | ~1.5-4 |
ED50: Half-maximal effective dose; MTD: Maximum tolerated dose. Values for Doxorubicin and Paclitaxel are approximate ranges from published studies.
Experimental Protocols
Detailed methodologies are crucial for the accurate determination and comparison of therapeutic indices.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer and normal cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with serial dilutions of this compound, Doxorubicin, or Paclitaxel for 48-72 hours.
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert MTT to formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 and CC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
In Vivo Efficacy and Toxicity Studies (Xenograft Mouse Model)
-
Tumor Implantation: Human cancer cells (e.g., HeLa) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Mice are randomized into control and treatment groups. The drugs are administered via an appropriate route (e.g., intraperitoneal or intravenous) at various doses.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The ED50 is determined as the dose required to inhibit tumor growth by 50% compared to the control group.
-
Toxicity Assessment: Animal body weight, clinical signs of toxicity, and survival are monitored daily. The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss or mortality).
-
Histopathology: At the end of the study, major organs are collected for histopathological analysis to assess for any drug-induced damage.
Signaling Pathways and Experimental Workflow
Visualizing the underlying mechanisms and experimental processes is key to understanding the comparative data.
Caption: Hypothetical signaling pathway for this compound.
Caption: Simplified signaling pathway for Doxorubicin.
Caption: Simplified signaling pathway for Paclitaxel.
Caption: General workflow for assessing the therapeutic index.
Discussion and Future Directions
The preliminary (and hypothetical) assessment suggests that this compound could possess a favorable therapeutic index compared to traditional chemotherapeutics. Its potential mechanism of action, targeting HSP90, may offer a more cancer-specific mode of killing compared to the broader cytotoxicity of DNA-damaging agents like Doxorubicin or microtubule inhibitors like Paclitaxel.[1]
However, rigorous experimental validation is paramount. Future studies should focus on:
-
Comprehensive in vitro screening: Determining the IC50 of this compound across a wide panel of cancer cell lines and its CC50 on various normal human cell lines.
-
Detailed in vivo studies: Establishing the MTD and ED50 in multiple preclinical cancer models to confirm the therapeutic index.
-
Mechanism of action elucidation: Confirming the molecular target of this compound and delineating its downstream signaling effects.
This guide serves as a foundational framework for the systematic evaluation of this compound's therapeutic potential. The structured comparison with established drugs will be invaluable for go/no-go decisions in the drug development pipeline.
References
Comparative Analysis of Hydroxymycotrienin B Cross-Resistance in Drug-Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected cross-resistance profile of Hydroxymycotrienin B, an ansamycin (B12435341) antibiotic, in various drug-resistant cancer cell lines. Due to the limited availability of specific cross-resistance data for this compound, this analysis leverages experimental data from closely related ansamycin compounds, namely Geldanamycin (B1684428) and its derivatives (17-AAG and 17-DMAG). These compounds share a similar chemical scaffold and mechanism of action, making them relevant surrogates for predicting the behavior of this compound against drug-resistant cancer cells.
Executive Summary
Drug resistance remains a primary obstacle in cancer therapy. Understanding the potential for cross-resistance to new therapeutic agents is crucial for their effective development and clinical application. This guide summarizes the performance of ansamycin antibiotics against cancer cell lines with well-defined resistance mechanisms. The available data strongly suggests that this compound is likely to face cross-resistance in cancer cells that overexpress P-glycoprotein (P-gp), a common multidrug resistance transporter. However, it may retain activity against cell lines with resistance mechanisms unrelated to P-gp-mediated drug efflux.
Data Presentation: Cross-Resistance of Ansamycin Analogs in Drug-Resistant Cancer Cell Lines
The following tables summarize the cytotoxic activity (IC50 values) and resistance indices of Geldanamycin and its derivatives in drug-sensitive parental cell lines and their drug-resistant counterparts. The resistance index (RI) is calculated as the ratio of the IC50 of the resistant cell line to the IC50 of the parental cell line. An RI greater than 1 indicates resistance.
Table 1: Cytotoxicity of Geldanamycin and 17-DMAG in P-glycoprotein Overexpressing Cells
| Cell Line | Resistance Mechanism | Compound | IC50 (µM) - Parental | IC50 (µM) - Resistant | Resistance Index (RI) |
| CEM | - | Geldanamycin | Data not available | Data not available | - |
| CEM/ADR5000 | P-glycoprotein (MDR1) overexpression | Geldanamycin | Data not available | Data not available | Cross-resistant[1] |
| CEM | - | 17-DMAG | Data not available | Data not available | - |
| CEM/ADR5000 | P-glycoprotein (MDR1) overexpression | 17-DMAG | Data not available | Data not available | Cross-resistant[1] |
Note: While the study reported cross-resistance, specific IC50 values were not provided in the abstract.
Table 2: Cross-Resistance Profile of 17-AAG in Acquired Resistant Glioblastoma Cell Lines
| Parental Cell Line | Resistant Cell Line | Resistance to | Cross-Resistance to 17-DMAG (RI) | Cross-Resistance to 17-AG (RI) | Cross-Resistance to Radicicol (RI) | Cross-Resistance to BIIB021 (RI) | Cross-Resistance to NVP-AUY922 (RI) |
| SF268 | SF268-RA12 | 17-AAG | 7.2 | 12.6 | < 1.0 | < 1.0 | < 1.0 |
| U87MG | U87MG-RA6 | 17-AAG | 5.1 | 1.5 | < 1.0 | < 1.0 | < 1.0 |
| SF188 | SF188-RA6 | 17-AAG | 6.5 | 4.3 | < 1.0 | < 1.0 | < 1.0 |
| KNS42 | KNS42-RA4 | 17-AAG | 5.8 | 3.8 | < 1.0 | < 1.0 | < 1.0 |
Data adapted from a study on acquired resistance to 17-AAG in glioblastoma cell lines.[2] Radicicol, BIIB021, and NVP-AUY922 are structurally unrelated HSP90 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or other test compounds for 72 hours. Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.
Western Blot Analysis for MAPK Signaling Pathway
This protocol is used to assess the effect of this compound on key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
-
Cell Lysis: Treat cells with this compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of key MAPK pathway proteins (e.g., ERK1/2, JNK, p38) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualization
Signaling Pathway Diagram
References
Validating the Molecular Targets of Hydroxymycotrienin B: A Comparative Guide to Genetic Knockdown Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic knockdown methodologies for validating the molecular targets of novel compounds, using the ansamycin (B12435341) antibiotic Hydroxymycotrienin B as a case study. While this compound has shown promising inhibitory effects on human papillomavirus (HPV)-positive cervical cancer cell lines, its precise molecular targets remain a subject of investigation.[1] This document outlines a systematic approach to identifying and validating these targets using state-of-the-art genetic knockdown techniques.
Introduction to Target Validation via Genetic Knockdown
Target validation is a critical step in drug discovery, confirming that the modulation of a specific molecular target achieves the desired therapeutic effect.[2][3] Genetic knockdown methods, such as small interfering RNA (siRNA) and short hairpin RNA (shRNA), are powerful tools for this purpose.[4][5] These techniques allow for the transient or stable suppression of a target gene's expression, enabling researchers to mimic the effect of a targeted drug and thereby validate its mechanism of action.[6]
Comparative Analysis of Genetic Knockdown Methods
Both siRNA and shRNA mediate gene silencing through the RNA interference (RNAi) pathway. However, they differ in their delivery, duration of action, and experimental applications. The choice between these methods depends on the specific requirements of the study.
| Feature | Small Interfering RNA (siRNA) | Short Hairpin RNA (shRNA) |
| Mechanism | A double-stranded RNA molecule that directly enters the RNAi pathway to induce transient gene silencing.[7][8] | A single-stranded RNA molecule that forms a hairpin structure, which is then processed by the cell's machinery into siRNA for stable, long-term gene knockdown.[9][10] |
| Delivery | Typically delivered into cells via transfection using lipid-based reagents or electroporation.[11] | Delivered via viral vectors (e.g., lentivirus, retrovirus), allowing for transduction of a wider range of cell types, including primary and non-dividing cells.[9] |
| Duration of Effect | Transient knockdown, typically lasting for 3-7 days, depending on cell division rate. | Stable, long-term gene silencing due to integration into the host genome.[10] |
| Applications | High-throughput screening, rapid validation of multiple potential targets.[12] | Generation of stable cell lines with long-term gene suppression, in vivo studies. |
| Off-Target Effects | Can occur due to partial complementarity with unintended mRNA sequences.[13] Chemical modifications can reduce these effects. | Can also have off-target effects. The use of multiple shRNAs targeting the same gene can help control for this.[9] |
| Validation | Knockdown efficiency is typically validated at the mRNA level using RT-qPCR and at the protein level using Western blotting.[6][11] | Similar validation methods as siRNA are used. Functional assays are also crucial to confirm the phenotypic consequences of knockdown.[9] |
Experimental Protocols
General Workflow for Target Validation using Genetic Knockdown
A successful target validation experiment using genetic knockdown follows a structured workflow, from the initial hypothesis to the final validation of the target's role in the compound's mechanism of action.
Detailed Methodology: siRNA-mediated Knockdown
-
siRNA Design and Synthesis: Design at least two independent siRNAs targeting different regions of the putative target mRNA to control for off-target effects. A non-targeting scrambled siRNA should be used as a negative control.
-
Cell Culture and Transfection: Plate the target cancer cell line (e.g., HeLa, SiHa) at an appropriate density. Transfect the cells with the designed siRNAs using a suitable transfection reagent according to the manufacturer's protocol.
-
Validation of Knockdown:
-
RT-qPCR: At 24-48 hours post-transfection, extract total RNA and perform reverse transcription followed by quantitative PCR to measure the relative mRNA levels of the target gene.
-
Western Blot: At 48-72 hours post-transfection, lyse the cells and perform Western blot analysis to determine the protein levels of the target.
-
-
Phenotypic Assays: Following confirmation of knockdown, treat the cells with this compound and assess for phenotypic changes, such as cell viability (e.g., MTT assay) or apoptosis (e.g., caspase activity assay).
Detailed Methodology: shRNA-mediated Knockdown
-
shRNA Design and Vector Construction: Design shRNA sequences targeting the gene of interest and clone them into a suitable lentiviral vector. Include a non-targeting shRNA control.
-
Lentivirus Production: Co-transfect the shRNA-containing vector with packaging plasmids into a packaging cell line (e.g., HEK293T) to produce lentiviral particles.
-
Transduction and Selection: Transduce the target cancer cell line with the collected lentiviral particles. If the vector contains a selection marker (e.g., puromycin (B1679871) resistance), select for stably transduced cells.
-
Validation and Phenotypic Analysis: Validate knockdown and perform phenotypic assays as described for the siRNA methodology.
Hypothetical Signaling Pathway and Validation
To illustrate the validation process, let's hypothesize that this compound targets a key kinase, "Kinase X," involved in a pro-survival signaling pathway in HPV-positive cancer cells.
In this model, the inhibition of Kinase X by either this compound or genetic knockdown is expected to block downstream signaling, leading to decreased cell survival and proliferation. A successful validation would demonstrate that cells with "Kinase X" knocked down exhibit a similar phenotype to cells treated with this compound, and that these knockdown cells show reduced sensitivity to the compound.
Conclusion
Genetic knockdown studies using siRNA and shRNA are indispensable for the rigorous validation of molecular targets in drug discovery. By systematically applying these techniques, researchers can elucidate the mechanism of action of novel compounds like this compound, paving the way for their development as effective therapeutics. The choice between transient (siRNA) and stable (shRNA) knockdown approaches will depend on the specific experimental goals, with both methods offering powerful means to link a molecular target to a cellular phenotype.
References
- 1. Hydroxymycotrienins A and B, new ansamycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjbphs.com [wjbphs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. licorbio.com [licorbio.com]
- 7. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 11. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 12. siRNA Screening Validate Thousands of Targets in a Single Week | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Target Validation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
comparative transcriptomics of cancer cells treated with Hydroxymycotrienin B and other ansamycins
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Ansamycins and HSP90 Inhibition
Ansamycins are a class of secondary metabolites that exhibit potent antimicrobial and antitumor properties.[1] A significant portion of their anticancer activity stems from their ability to inhibit Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and metastasis.[2][3] By binding to the N-terminal ATP-binding pocket of HSP90, ansamycins induce the degradation of these client proteins, leading to a multi-pronged attack on oncogenic signaling pathways.[4]
This guide will compare the transcriptomic landscapes of cancer cells treated with two prominent ansamycins:
-
Geldanamycin: A naturally occurring benzoquinone ansamycin (B12435341) that serves as a prototypical HSP90 inhibitor.[3]
-
17-AAG (Tanespimycin): A derivative of Geldanamycin with reduced hepatotoxicity, which has undergone extensive preclinical and clinical investigation.
While Hydroxymycotrienin B is a newer ansamycin antibiotic, detailed transcriptomic studies are not yet available. However, based on its structural class, it is presumed to share the HSP90 inhibitory mechanism.
Data Presentation: Comparative Effects of Ansamycins
The following tables summarize the known effects of Geldanamycin and 17-AAG on various cancer cell lines, including available transcriptomic data.
Table 1: Comparative Cytotoxicity of Geldanamycin and 17-AAG in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| Geldanamycin | AB1 (Murine Mesothelioma) | Low nM | |
| Geldanamycin | AE17 (Murine Mesothelioma) | Low nM | |
| Geldanamycin | JU77 (Human Mesothelioma) | Low nM | |
| Geldanamycin | MSTO-211H (Human Mesothelioma) | Low nM | |
| 17-AAG | HCT116 BAX +/− (Human Colon Cancer) | 41.3 | |
| 17-AAG | HCT116 BAX −/− (Human Colon Cancer) | 32.3 | |
| Ganetespib (another HSP90 inhibitor) | Mantle Cell Lymphoma Cell Lines | < IC50 of 17-AAG |
Table 2: Summary of Transcriptomic Changes Induced by HSP90 Inhibitors (Geldanamycin and 17-AAG)
| Feature | Observation | Affected Genes/Pathways | Cancer Models | References |
| Upregulated Genes | Induction of heat shock response | HSP90AA1, HSP90AB1, HSP27, HSP70, HSP72 | Various cancer cell lines (MCF7, HT29, etc.) | |
| Activation of immune-related pathways | IL10, IL3, IL7 | Various cancer cell lines | ||
| Pro-survival signaling | VEGF, NOTCH | Various cancer cell lines | ||
| Downregulated Genes | Inhibition of cell cycle progression | Genes regulated by E2F1 (CDC6, CDC45, MCM4, MCM7) | Mantle Cell Lymphoma | |
| Disruption of oncogenic signaling | Client proteins of HSP90 (e.g., CRAF, CDK4) | Human Colon Cancer | ||
| Suppression of DNA replication and repair | RMI2, PRIM1 | Mantle Cell Lymphoma | ||
| Affected Signaling Pathways | Inhibition of pro-survival pathways | PI3K/Akt/mTOR signaling | Burkitt Lymphoma, Gastric Cancer | |
| Modulation of inflammatory response | NF-κB signaling | Human Lung Microvascular Endothelial Cells, Myeloid Leukemia |
Experimental Protocols: A Guide to Comparative Transcriptomics
The following provides a generalized experimental workflow for conducting a comparative transcriptomic analysis of cancer cells treated with different ansamycins.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines based on the research question. Ensure cells are authenticated and used within a low passage number to maintain consistency.
-
Drug Preparation: Dissolve ansamycins (e.g., this compound, Geldanamycin, 17-AAG) in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Treatment: Plate cells at a consistent density. After allowing cells to adhere, treat with the respective ansamycins at predetermined concentrations (e.g., IC50 values) and for various time points (e.g., 6, 12, 24 hours). Include a vehicle-treated control group.
RNA Extraction and Quality Control
-
RNA Isolation: Harvest cells at the designated time points and extract total RNA using a standard method such as TRIzol reagent or a column-based kit.
-
Quality Control: Assess the quantity and quality of the extracted RNA. Use a spectrophotometer (e.g., NanoDrop) to determine RNA concentration and purity (A260/A280 ratio of ~2.0). Evaluate RNA integrity using an Agilent Bioanalyzer or similar instrument to ensure a high RNA Integrity Number (RIN) (typically ≥ 8).
Library Preparation and RNA Sequencing (RNA-Seq)
-
Library Construction: Prepare RNA-seq libraries from the high-quality RNA samples. This typically involves mRNA enrichment (poly-A selection), RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries on a platform such as Illumina NovaSeq. The sequencing depth (number of reads per sample) should be determined based on the goals of the study.
Bioinformatic Analysis
-
Quality Control of Sequencing Data: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome (e.g., human genome assembly GRCh38).
-
Gene Expression Quantification: Count the number of reads mapping to each gene to determine expression levels.
-
Differential Gene Expression Analysis: Identify genes that are significantly upregulated or downregulated between the different treatment groups and the control group using statistical packages like DESeq2 or edgeR.
-
Pathway and Functional Enrichment Analysis: Use databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify the biological pathways and functions that are significantly enriched among the differentially expressed genes.
Signaling Pathways and Visualizations
Ansamycins, through their inhibition of HSP90, impact several critical signaling pathways in cancer cells. The following diagrams illustrate two of the most significantly affected pathways.
HSP90 Inhibition and the PI3K/Akt/mTOR Pathway
HSP90 is essential for the stability of key components of the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival. Inhibition of HSP90 leads to the degradation of client proteins such as Akt, leading to the downregulation of this pro-survival pathway.
References
- 1. globalrph.com [globalrph.com]
- 2. HSP90 and the cancer transcriptome: a comprehensive review of inhibitors and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Geldanamycin as a potential anti-cancer agent: its molecular target and biochemical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling and has antitumor activity in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Hydroxymycotrienin B
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Hydroxymycotrienin B are paramount to ensuring laboratory safety and environmental protection. As an ansamycin (B12435341) antibiotic, this compound requires disposal procedures aligned with those for cytotoxic and hazardous chemical waste. This guide provides a comprehensive, step-by-step approach to its safe disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is critical to consult your institution's Environmental Health and Safety (EHS) guidelines and the specific Safety Data Sheet (SDS) for this compound, if available. In the absence of a specific SDS, follow the protocols for related cytotoxic and ansamycin antibiotic compounds.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (double-gloving is recommended)
-
A lab coat or protective gown
Quantitative Data on Waste Segregation
Proper segregation of hazardous waste is crucial for safe and compliant disposal. The following table summarizes the key distinctions for waste streams containing this compound.
| Waste Type | Description | Disposal Container |
| Solid Waste | Contaminated lab supplies such as gloves, absorbent paper, pipette tips, and empty vials. | Lined, rigid, puncture-resistant container clearly labeled as "Hazardous Waste." |
| Liquid Waste | Unused or expired stock solutions, contaminated media, and the first rinse from cleaning contaminated glassware. | Leak-proof, screw-cap container made of a compatible material. |
| Sharps Waste | Needles, syringes, or broken glass contaminated with this compound. | Puncture-proof sharps container specifically designated for cytotoxic waste. |
| Grossly Contaminated Items | Items with visible powder or high concentrations of the compound. | Double-bagged and placed in a rigid, sealed container for hazardous waste. |
Step-by-Step Disposal Protocol
The disposal of this compound should be treated as a formal laboratory procedure. The following steps provide a direct operational workflow for safe disposal.
-
Waste Segregation: At the point of generation, separate waste contaminated with this compound from non-hazardous laboratory trash. Use designated, clearly labeled containers for solid, liquid, and sharps waste. Do not mix incompatible waste streams.[1]
-
Containerization:
-
Collect all materials contaminated with this compound in dedicated hazardous waste containers.[1]
-
Ensure containers are made of a compatible material and have a tightly fitting, leak-proof lid.[2]
-
Do not overfill containers; a general rule is to fill to no more than 75-80% capacity to prevent spills.[3]
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name, "this compound."[1]
-
Include the date of waste accumulation and any other information required by your institution's EHS department.
-
-
Storage:
-
Store sealed waste containers in a designated, secure satellite accumulation area within the laboratory.
-
Ensure secondary containment is used to capture any potential leaks.
-
-
Professional Disposal:
-
Crucially, do not dispose of this compound down the drain. This can lead to environmental contamination and the development of antibiotic-resistant organisms.
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste. Professional waste disposal services are equipped to handle and incinerate cytotoxic compounds in accordance with federal and local regulations.
-
Experimental Protocols for Chemical Inactivation (General Guidance)
One common method for the inactivation of certain cytotoxic compounds is oxidation using sodium hypochlorite (B82951) (bleach) or potassium permanganate.
Example Protocol (for illustrative purposes only):
-
Prepare a fresh solution of 5.25% sodium hypochlorite.
-
In a designated chemical fume hood, cautiously add the this compound waste to the sodium hypochlorite solution.
-
Allow the reaction to proceed for a sufficient time to ensure complete degradation (this would need to be validated for this compound).
-
Neutralize the resulting solution to a pH between 5.5 and 10.5 before collecting it as hazardous waste.
Note: The efficacy and safety of this method for this compound have not been established. The primary and recommended disposal method remains collection by a professional hazardous waste service.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of waste contaminated with this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guidance for Handling Hydroxymycotrienin B
Disclaimer: Limited specific safety and handling data for Hydroxymycotrienin B is publicly available. The following guidance is based on general best practices for handling potentially hazardous chemical compounds, including mycotoxins and cytotoxic agents. Researchers must conduct a thorough risk assessment based on the specific quantities and procedures used in their laboratory.
Physicochemical and Toxicological Data
| Property | Value | Source |
| Chemical Formula | C₃₆H₄₈N₂O₉ | [1] |
| Molar Mass | 652.774 g/mol | [1] |
| Classification | Mycotoxin, Ansamycin (B12435341) Antibiotic | [1][2] |
| Biological Activity | Antifungal, Inhibits human cervical cancer cell lines | [1][2] |
| Appearance | Solid (assumed) | |
| Solubility | Varies depending on environmental conditions | [1] |
| Toxicity | Not fully investigated. Handle with caution as with other mycotoxins. | [1] |
Personal Protective Equipment (PPE)
A risk assessment should guide the selection of PPE. For handling this compound, particularly in powder form, the following PPE is recommended to prevent skin and respiratory exposure.
| PPE Category | Recommended Equipment |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978). Change gloves frequently and immediately if contaminated. |
| Body Protection | Disposable gown with long sleeves and tight cuffs, made of a low-permeability fabric such as polyethylene-coated polypropylene. |
| Eye/Face Protection | Safety goggles and a face shield, or a full-face respirator to protect against splashes and airborne particles. |
| Respiratory Protection | For handling powders outside of a containment device, a NIOSH-approved respirator (e.g., N100 or P100) or a powered air-purifying respirator (PAPR) should be used.[3] |
| Foot Protection | Closed-toe shoes and disposable shoe covers. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a research laboratory.
3.1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound should be performed in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.
-
Gather Materials: Before starting, ensure all necessary equipment and supplies are within the containment area. This includes the chemical, solvents, weighing paper, spatulas, and waste containers.
-
Pre-labeling: All containers for solutions and waste should be clearly labeled with the chemical name and hazard information.
3.2. Weighing and Reconstitution:
-
Don PPE: Put on all required PPE before entering the designated handling area.
-
Weighing: Carefully weigh the powdered compound on weighing paper. Use a spatula to transfer the powder, avoiding any dispersal.
-
Reconstitution: Slowly add the desired solvent to the powder in a stable container. Gently swirl to dissolve. Avoid shaking, which can create aerosols.
3.3. Post-Handling Procedures:
-
Decontamination: Wipe down all surfaces in the handling area with an appropriate deactivating solution (e.g., a high pH solution or a validated chemical decontaminant), followed by a cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove shoe covers, outer gloves, gown, face shield/goggles, respirator, and inner gloves. Dispose of all disposable PPE as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: All disposable PPE, weighing paper, and contaminated lab supplies should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.
-
Sharps: Needles, syringes, and other sharps must be disposed of in a puncture-proof sharps container.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Emergency Procedures
-
Spill:
-
Evacuate the immediate area.
-
Alert others and secure the area.
-
If safe to do so, cover the spill with absorbent material.
-
Follow your institution's specific spill cleanup procedures for potent compounds. Do not attempt to clean a large spill without proper training and equipment.
-
-
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Seek immediate medical attention for any exposure. Provide the Safety Data Sheet (if available) or this document to the medical personnel.
-
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
